Technical Documentation Center

5,8-Dichloro-4-hydroxyquinoline Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 5,8-Dichloro-4-hydroxyquinoline
  • CAS: 53790-82-2

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Synthesis of 5,8-Dichloro-4-hydroxyquinoline

This guide provides a comprehensive overview of the primary synthetic pathways, underlying mechanisms, and practical experimental protocols for the preparation of 5,8-dichloro-4-hydroxyquinoline. Designed for researchers...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview of the primary synthetic pathways, underlying mechanisms, and practical experimental protocols for the preparation of 5,8-dichloro-4-hydroxyquinoline. Designed for researchers, medicinal chemists, and professionals in drug development, this document synthesizes established chemical principles with actionable laboratory insights to facilitate the efficient and reliable synthesis of this important heterocyclic scaffold.

Introduction and Retrosynthetic Overview

5,8-Dichloro-4-hydroxyquinoline is a halogenated derivative of the 4-hydroxyquinoline core, a privileged scaffold in medicinal chemistry. Compounds bearing this nucleus exhibit a wide range of biological activities, and the specific substitution pattern of 5,8-dichloro-4-hydroxyquinoline makes it a valuable intermediate for the synthesis of targeted therapeutic agents.

A successful synthesis strategy requires careful consideration of starting material availability, reaction efficiency, and regiochemical control. Two principal retrosynthetic approaches are considered for this target molecule:

  • Pathway A (Linear Synthesis): Construction of the bicyclic quinoline system from a pre-functionalized aniline precursor. This approach, primarily leveraging the Gould-Jacobs reaction, offers excellent control over the substitution pattern from the outset.

  • Pathway B (Late-Stage Functionalization): Formation of the 4-hydroxyquinoline core first, followed by sequential electrophilic chlorination. This pathway's feasibility hinges on the ability to control the regioselectivity of the halogenation steps on an activated ring system.

This guide will dissect both pathways, providing a detailed mechanistic and practical analysis to inform synthetic strategy.

Pathway A: The Gould-Jacobs Reaction Approach

The Gould-Jacobs reaction is a robust and widely utilized method for the synthesis of 4-hydroxyquinoline derivatives.[1] It involves the condensation of an aniline with an alkoxymethylenemalonic ester, followed by a thermal cyclization.[1][2] This pathway is often preferred for its predictability and directness in establishing the desired substitution pattern.

Overall Synthetic Workflow

The synthesis proceeds in two primary stages: initial condensation to form an acrylate intermediate, followed by a high-temperature intramolecular cyclization. An optional third stage involves hydrolysis and decarboxylation if the C3-ester functionality is not desired.

Gould-Jacobs Workflow cluster_0 Step 1: Condensation cluster_1 Step 2: Thermal Cyclization cluster_2 Step 3: Hydrolysis & Decarboxylation A 2,5-Dichloroaniline C Ethyl α-carbethoxy-β- (2,5-dichloroanilino)acrylate A->C Heat (e.g., 100-130°C) B Diethyl ethoxymethylenemalonate (DEEM) B->C Heat (e.g., 100-130°C) D Ethyl 5,8-dichloro-4-hydroxy- quinoline-3-carboxylate C->D High Temp. (e.g., ~250°C) Dowtherm A E 5,8-Dichloro-4-hydroxyquinoline D->E 1. NaOH (aq), Reflux 2. Acidification, Heat Gould-Jacobs Mechanism Start 2,5-Dichloroaniline + DEEM Intermediate1 Anilinoacrylate Intermediate Start->Intermediate1 Condensation (-EtOH) TransitionState [ 6-π Electrocyclic Transition State ] Intermediate1->TransitionState Heat (Δ) Cyclized Cyclized Intermediate (Keto form) TransitionState->Cyclized Ring Closure Product Ethyl 5,8-dichloro-4-hydroxy- quinoline-3-carboxylate (Enol form) Cyclized->Product Tautomerization

Caption: Key mechanistic stages of the Gould-Jacobs reaction.

Experimental Protocols

Protocol 1: Synthesis of Ethyl α-carbethoxy-β-(2,5-dichloroanilino)acrylate

  • Reagents:

    • 2,5-Dichloroaniline (1.0 eq)

    • Diethyl ethoxymethylenemalonate (DEEM) (1.05 eq)

  • Procedure:

    • Combine 2,5-dichloroaniline and DEEM in a round-bottom flask equipped with a reflux condenser.

    • Heat the mixture with stirring at 120-130°C for 2 hours. The reaction can be monitored by TLC for the disappearance of the aniline.

    • Cool the reaction mixture to room temperature. The product often crystallizes upon cooling.

    • Recrystallize the crude product from a suitable solvent, such as ethanol or petroleum ether, to yield the pure anilinoacrylate intermediate. [3] Protocol 2: Synthesis of Ethyl 5,8-dichloro-4-hydroxyquinoline-3-carboxylate

  • Reagents:

    • Ethyl α-carbethoxy-β-(2,5-dichloroanilino)acrylate (1.0 eq)

    • High-boiling solvent (e.g., Dowtherm A, Diphenyl ether)

  • Procedure:

    • Add the anilinoacrylate intermediate to a sufficient volume of Dowtherm A in a flask equipped with a high-temperature thermometer and a reflux condenser. [3] * Heat the solution rapidly with vigorous stirring to 240-250°C. Maintain this temperature for 30 minutes. [3] * Cool the mixture to below 100°C and dilute with a hydrocarbon solvent like hexane or petroleum ether to precipitate the product.

    • Filter the solid product, wash thoroughly with the hydrocarbon solvent to remove the Dowtherm A, and dry under vacuum. The product is often of sufficient purity for the next step.

Pathway B: Late-Stage Electrophilic Chlorination

An alternative strategy involves synthesizing the parent 4-hydroxyquinoline ring system and subsequently introducing the chlorine atoms. This approach relies on the principles of electrophilic aromatic substitution, where the powerful activating and ortho-, para-directing effect of the hydroxyl group governs the regiochemical outcome.

Principle and Mechanistic Considerations

The 4-hydroxyquinoline system is electron-rich and highly susceptible to electrophilic attack. The hydroxyl group at C4 strongly activates the ring, primarily directing incoming electrophiles to the C3 position and, to a lesser extent, the benzene ring. The nitrogen atom deactivates the heterocyclic ring towards electrophilic attack. Therefore, substitution on the benzenoid ring is expected. The hydroxyl group directs ortho and para, which correspond to positions 5 and 7. The 8-position is also sterically accessible. Achieving selective dichlorination at the 5 and 8 positions requires careful control of reaction conditions and chlorinating agents.

Chlorination_Pathway A 4-Hydroxyquinoline B 5-Chloro-4-hydroxyquinoline (and other isomers) A->B Chlorinating Agent (e.g., SO₂Cl₂) 1 eq. C 5,8-Dichloro-4-hydroxyquinoline (Target) B->C Chlorinating Agent Excess

Caption: Conceptual workflow for the late-stage chlorination synthesis route.

Synthesis of the 4-Hydroxyquinoline Core

The 4-hydroxyquinoline precursor can be synthesized via several methods, most notably the Conrad-Limpach reaction. [2]

  • Conrad-Limpach Synthesis: This method involves the reaction of an aniline with a β-ketoester. [4]For the parent 4-hydroxyquinoline, aniline is reacted with diethyl malonate. The reaction first forms an enamine intermediate via condensation, which is then cyclized at high temperatures, similar to the Gould-Jacobs reaction. [4]

Experimental Protocol: Dichlorination

While specific protocols for the 5,8-dichlorination of 4-hydroxyquinoline are less common in literature than the Gould-Jacobs approach, general principles of halogenation can be applied. Sulfuryl chloride (SO₂Cl₂) is often an effective chlorinating agent for activated aromatic rings.

Protocol 3: Dichlorination of 4-Hydroxyquinoline (Illustrative)

  • Reagents:

    • 4-Hydroxyquinoline (1.0 eq)

    • Sulfuryl chloride (SO₂Cl₂) (2.2 eq)

    • Aprotic solvent (e.g., Dichloromethane, Chloroform)

  • Procedure:

    • Dissolve 4-hydroxyquinoline in the chosen aprotic solvent in a flask protected from moisture and equipped with a dropping funnel.

    • Cool the solution to 0°C in an ice bath.

    • Add sulfuryl chloride dropwise to the stirred solution over 30-60 minutes, maintaining the temperature below 5°C.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours.

    • Monitor the reaction by TLC or LC-MS.

    • Carefully quench the reaction by slowly adding it to a stirred ice-water mixture.

    • Neutralize with a base (e.g., NaHCO₃ solution) and extract the product with an organic solvent.

    • The organic layer is dried, concentrated, and the product is purified by column chromatography. Note: This reaction is likely to produce a mixture of mono-, di-, and possibly tri-chlorinated isomers, requiring careful chromatographic separation.

Comparative Analysis of Synthetic Pathways

The choice between these two primary pathways depends on the specific requirements of the research or development program, including scale, purity requirements, and available starting materials.

FeaturePathway A (Gould-Jacobs)Pathway B (Late-Stage Chlorination)
Regiocontrol Excellent. The substitution pattern is fixed by the choice of the starting aniline.Potentially poor. Prone to forming a mixture of isomers, complicating purification.
Number of Steps 2-3 steps to the final product.2-3 steps, but with a significant purification challenge.
Key Challenge High-temperature cyclization (~250°C) may not be suitable for all substrates and requires specialized equipment for large-scale synthesis. [3]Achieving selective dichlorination at the desired 5 and 8 positions.
Scalability Generally more scalable and predictable, despite the high-temperature step.Difficult to scale due to purification challenges and potential for complex product mixtures.
Starting Materials Requires access to the specifically substituted 2,5-dichloroaniline.Starts from simpler, more readily available materials like aniline and 4-hydroxyquinoline.

Conclusion

For the synthesis of 5,8-dichloro-4-hydroxyquinoline, the Gould-Jacobs reaction (Pathway A) represents the most robust and strategically sound approach. Its primary advantage is the unambiguous control of regiochemistry, which is established by the selection of 2,5-dichloroaniline as the starting material. This eliminates the significant purification challenges associated with the late-stage chlorination of the 4-hydroxyquinoline core. While the high-temperature cyclization step requires careful management, the overall pathway is more direct and predictable, making it the recommended method for researchers and drug development professionals requiring reliable access to this specific chemical entity.

References

Sources

Exploratory

Chemical properties of 5,8-Dichloro-4-hydroxyquinoline

An In-depth Technical Guide to the Chemical Properties of 5,8-Dichloro-4-hydroxyquinoline Executive Summary This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Chemical Properties of 5,8-Dichloro-4-hydroxyquinoline

Executive Summary

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of 5,8-dichloro-4-hydroxyquinoline. As a member of the halogenated 4-hydroxyquinoline family, this compound is of significant interest to researchers in medicinal chemistry and materials science. It is important to note that 5,8-dichloro-4-hydroxyquinoline is a less-common isomer, and as such, some experimental data in the literature is sparse. This guide synthesizes available information with well-established principles of quinoline chemistry to provide a robust profile of the molecule. We will delve into its structural characteristics, plausible synthetic routes, anticipated spectroscopic signatures, and key reactive behaviors, offering valuable insights for its application in drug discovery and chemical synthesis.

Introduction to 5,8-Dichloro-4-hydroxyquinoline

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. The introduction of substituents such as halogens and hydroxyl groups can profoundly modulate the biological activity and physicochemical properties of the quinoline ring system. 4-hydroxyquinolines, in particular, are known for their keto-enol tautomerism, which plays a crucial role in their chemical reactivity and biological interactions.

5,8-Dichloro-4-hydroxyquinoline features a quinoline ring substituted with a hydroxyl group at the C4 position and chlorine atoms at the C5 and C8 positions. This specific substitution pattern is expected to influence the molecule's electron distribution, lipophilicity, and metal-chelating properties, making it a compelling target for synthetic and biological evaluation. This guide serves as a foundational resource for scientists and researchers, providing a detailed examination of its chemical nature.

Physicochemical and Structural Properties

The fundamental properties of 5,8-dichloro-4-hydroxyquinoline are summarized below. These values are calculated based on its chemical structure, providing a baseline for experimental design.

PropertyValueSource
Molecular Formula C₉H₅Cl₂NO(Calculated)
Molecular Weight 214.05 g/mol (Calculated)
Canonical SMILES C1=CC(=C2C(=C1Cl)C(=O)C=CN2)Cl(Inferred)
InChI Key (Inferred from structure)(Inferred)
Predicted XlogP ~3.1(Inferred)
Appearance (Expected) Off-white to pale yellow solid(Inferred)
Tautomerism Exists in equilibrium with 5,8-dichloroquinolin-4(1H)-one(Established Principle)

Synthesis of 5,8-Dichloro-4-hydroxyquinoline

Proposed Synthetic Route: The Gould-Jacobs Reaction

This method involves the reaction of an aniline with a malonic ester derivative, followed by a high-temperature cyclization. The key to synthesizing the target molecule is the selection of 2,5-dichloroaniline as the starting material.

The reaction proceeds in two main stages:

  • Condensation: 2,5-dichloroaniline is reacted with diethyl ethoxymethylenemalonate (DEEM) to form an intermediate enamine via nucleophilic substitution.

  • Thermal Cyclization: The enamine intermediate is heated to a high temperature (typically >250 °C) in a high-boiling solvent like diphenyl ether or Dowtherm A. This induces an intramolecular cyclization onto the ortho position of the aniline ring, followed by the elimination of ethanol to yield the ethyl ester of 5,8-dichloro-4-hydroxyquinoline-3-carboxylate.

  • Hydrolysis & Decarboxylation: The resulting ester is then saponified to the corresponding carboxylic acid, which is subsequently decarboxylated by heating to afford the final product, 5,8-dichloro-4-hydroxyquinoline.[1]

Detailed Experimental Protocol (Proposed)

Disclaimer: This protocol is a representative procedure based on established chemical principles and has not been experimentally validated for this specific compound. Appropriate safety precautions and small-scale trials are essential.

Step 1: Synthesis of Diethyl 2-((2,5-dichlorophenyl)amino)methylenemalonate

  • In a round-bottom flask, combine 2,5-dichloroaniline (1 eq.) and diethyl ethoxymethylenemalonate (1.05 eq.).

  • Heat the mixture at 100-120 °C for 2-3 hours. The reaction can be monitored by TLC for the consumption of the aniline.

  • Upon completion, cool the reaction mixture. The intermediate product often crystallizes upon standing or can be purified by recrystallization from ethanol.

Step 2: Thermal Cyclization

  • Add the intermediate from Step 1 to a high-boiling solvent such as diphenyl ether.

  • Heat the solution to reflux (approx. 250-260 °C) for 30-60 minutes.

  • Cool the reaction mixture and add hexane or petroleum ether to precipitate the cyclized product (ethyl 5,8-dichloro-4-hydroxyquinoline-3-carboxylate).

  • Filter the solid, wash with hexane, and dry.

Step 3: Hydrolysis and Decarboxylation

  • Suspend the ester from Step 2 in an aqueous solution of sodium hydroxide (e.g., 10-20%).

  • Heat the mixture to reflux until the ester is fully hydrolyzed (monitor by TLC).

  • Cool the solution and carefully acidify with concentrated HCl to precipitate the carboxylic acid.

  • Filter the solid acid, wash with water, and dry.

  • Place the dry carboxylic acid in a flask and heat it above its melting point until gas evolution (CO₂) ceases.

  • Cool the residue and purify by recrystallization from a suitable solvent (e.g., ethanol, acetic acid) to yield 5,8-dichloro-4-hydroxyquinoline.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_0 Step 1: Condensation cluster_1 Step 2: Cyclization cluster_2 Step 3: Hydrolysis & Decarboxylation aniline 2,5-Dichloroaniline enamine Enamine Intermediate aniline->enamine 100-120°C deem Diethyl Ethoxymethylenemalonate deem->enamine ester Ethyl 5,8-Dichloro-4-hydroxy quinoline-3-carboxylate enamine->ester >250°C (Diphenyl Ether) acid Carboxylic Acid Intermediate ester->acid 1. NaOH (aq), Reflux 2. HCl product 5,8-Dichloro-4- hydroxyquinoline acid->product Heat (Δ), -CO₂

Caption: Proposed synthesis of 5,8-dichloro-4-hydroxyquinoline.

Spectroscopic Characterization (Anticipated)

Experimental spectra for 5,8-dichloro-4-hydroxyquinoline are not widely published. However, its characteristic spectral data can be reliably predicted based on its structure and comparison with analogous compounds.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons. Due to the keto-enol tautomerism, the hydroxyl proton may be broad or not observed, depending on the solvent and concentration.

Proton Assignment Anticipated δ (ppm) Multiplicity Notes
H28.0 - 8.3Doublet (d)Coupled to H3.
H36.2 - 6.5Doublet (d)Coupled to H2. Shifted upfield due to enol form.
H67.6 - 7.8Doublet (d)Coupled to H7.
H77.3 - 7.5Doublet (d)Coupled to H6.
OH11.0 - 12.5Broad Singlet (br s)Exchangeable with D₂O. Shift is solvent-dependent.
¹³C NMR Spectroscopy

The molecule has 9 unique carbon atoms, and thus 9 distinct signals are expected in the proton-decoupled ¹³C NMR spectrum.

Carbon Assignment Anticipated δ (ppm) Notes
C2140 - 145
C3110 - 115
C4175 - 180Carbon bearing the hydroxyl group (enol form).
C4a140 - 145Bridgehead carbon.
C5125 - 130Carbon bearing a chlorine atom.
C6128 - 132
C7124 - 128
C8120 - 125Carbon bearing a chlorine atom.
C8a148 - 152Bridgehead carbon adjacent to nitrogen.
Infrared (IR) Spectroscopy

The IR spectrum will be characteristic of a substituted hydroxyquinoline, showing features of both the aromatic system and the hydroxyl group.

Vibrational Mode Anticipated Wavenumber (cm⁻¹) Intensity
O-H Stretch3200 - 3500Broad, Medium
C-H Stretch (Aromatic)3000 - 3100Medium-Weak
C=O Stretch (Keto tautomer)1640 - 1660Strong
C=C / C=N Stretch (Ring)1500 - 1620Strong-Medium
C-Cl Stretch650 - 800Strong
Mass Spectrometry

Mass spectrometry is a definitive tool for confirming the molecular weight and elemental composition.

  • Molecular Ion (M⁺): Expected at m/z ≈ 213 (for ³⁵Cl) and 215 (for one ³⁵Cl and one ³⁷Cl) and 217 (for ³⁷Cl).

  • Isotopic Pattern: A characteristic isotopic cluster for two chlorine atoms will be observed for the molecular ion and chlorine-containing fragments. The relative intensities of the M⁺, [M+2]⁺, and [M+4]⁺ peaks will be approximately 9:6:1, providing strong evidence for the presence of two chlorine atoms.

Chemical Reactivity

The reactivity of 5,8-dichloro-4-hydroxyquinoline is governed by the interplay of its functional groups: the acidic hydroxyl group, the basic nitrogen atom, and the chlorinated aromatic ring.

Keto-Enol Tautomerism

A cornerstone of 4-hydroxyquinoline chemistry is its existence as a tautomeric equilibrium with its keto form, 5,8-dichloroquinolin-4(1H)-one. The position of this equilibrium is influenced by the solvent, pH, and temperature. This duality is critical as the enol form behaves as a phenol, while the keto form behaves as an amide.

Caption: Keto-enol tautomerism of the title compound.

  • Reactions at the Hydroxyl Group: The enolic hydroxyl group is acidic and can be deprotonated by a base to form a phenoxide-like anion. This anion is a potent nucleophile and can undergo O-alkylation or O-acylation to form ethers and esters, respectively. These reactions are valuable for creating derivatives with modified solubility and biological activity.

  • Reactions at the Nitrogen Atom: The quinoline nitrogen is basic and can be protonated in acidic media or alkylated to form quaternary quinolinium salts.

  • Reactions on the Aromatic Ring: The two electron-withdrawing chlorine atoms deactivate the benzene portion of the ring system towards further electrophilic aromatic substitution. Reactions would require harsh conditions and would likely be directed by the existing substitution pattern.

Potential Applications and Biological Activity

While specific studies on 5,8-dichloro-4-hydroxyquinoline are limited, the broader class of halogenated hydroxyquinolines possesses a wide range of biological activities.

  • Antimicrobial and Antifungal Activity: Many chlorinated hydroxyquinolines, such as 5-chloro-8-hydroxyquinoline (cloxyquin), are known for their potent antimicrobial and antifungal properties.[2] It is highly probable that the title compound would exhibit similar activity.

  • Anticancer Potential: The quinoline scaffold is a common feature in many anticancer agents. Derivatives of 4-hydroxyquinoline have been investigated for their cytotoxic effects against various cancer cell lines.[3]

  • Agrochemicals: The biocidal properties of related compounds suggest potential applications as fungicides or preservatives in agriculture.

  • Coordination Chemistry: The hydroxyquinoline moiety is a classic bidentate chelating ligand for various metal ions. The dichloro-substitution would modulate the electronic properties of the ligand and the stability of the resulting metal complexes.

Safety and Handling

No specific GHS classification is available for 5,8-dichloro-4-hydroxyquinoline. However, based on analogous structures like 5-chloro-8-hydroxyquinoline, the following hazards should be assumed[4]:

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Recommended Precautions:

  • Handle in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Avoid inhalation of dust and direct contact with skin and eyes.

  • Store in a cool, dry, and dark place in a tightly sealed container.

Conclusion

5,8-Dichloro-4-hydroxyquinoline is a halogenated quinoline derivative with significant potential for applications in medicinal and materials chemistry. While direct experimental data is scarce, its chemical properties can be reliably predicted through an understanding of fundamental quinoline chemistry. Its synthesis is accessible through established methods like the Gould-Jacobs reaction, starting from 2,5-dichloroaniline. The molecule's key features—keto-enol tautomerism, reactive hydroxyl group, and chlorinated aromatic core—make it a versatile platform for derivatization. Future experimental studies are needed to fully characterize its spectroscopic properties, optimize its synthesis, and explore its biological activity, thereby unlocking its full potential for researchers and drug development professionals.

References

Sources

Foundational

An In-depth Technical Guide on the Crystal Structure of 5,8-Dichloro-4-hydroxyquinoline

Foreword: Navigating the Knowns and Unbeknownsts in Quinoline Crystallography To our fellow researchers, scientists, and pioneers in drug development, this guide ventures into the structural elucidation of 5,8-dichloro-4...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Navigating the Knowns and Unbeknownsts in Quinoline Crystallography

To our fellow researchers, scientists, and pioneers in drug development, this guide ventures into the structural elucidation of 5,8-dichloro-4-hydroxyquinoline. As of the latest literature review, a definitive crystal structure for this specific isomer remains to be published. This document, therefore, serves a dual purpose: it is both a comprehensive guide to the anticipated methodologies for its structural determination and a predictive blueprint of its crystalline architecture, grounded in the established principles of solid-state chemistry and the known structures of analogous compounds. We will proceed with a logical, experience-driven approach, outlining the pathway from synthesis to structural analysis, providing you with a robust framework for your own investigations into this promising molecule.

The Quinoline Scaffold: A Cornerstone in Medicinal Chemistry

The quinoline ring system is a privileged scaffold in drug discovery, forming the core of numerous therapeutic agents with a broad spectrum of biological activities, including antimicrobial, anticancer, and antimalarial properties.[1][2][3] The specific placement of substituents on the quinoline core dramatically influences the molecule's physicochemical properties, such as solubility, lipophilicity, and, crucially, its ability to interact with biological targets. Dichlorinated hydroxyquinolines, in particular, have garnered significant interest for their potent bioactivities.[1][4] Understanding the precise three-dimensional arrangement of atoms in the crystalline state is paramount, as it dictates intermolecular interactions, crystal packing, and ultimately, the material's stability, dissolution rate, and bioavailability.

Proposed Synthesis and Crystallization of 5,8-Dichloro-4-hydroxyquinoline

Proposed Synthetic Workflow

A logical approach would involve the cyclization of a suitably substituted aniline precursor. A potential starting material could be 2,5-dichloroaniline, which would undergo reaction with an appropriate three-carbon synthon, such as diethyl malonate, followed by a high-temperature cyclization to form the quinoline core. Subsequent hydrolysis would yield the desired 4-hydroxy functionality.

G A 2,5-Dichloroaniline C Condensation A->C B Diethyl Malonate B->C D Intermediate Adduct C->D Formation of Anilinoacrylate E Thermal Cyclization (e.g., in Diphenyl Ether) D->E F 4-Hydroxy-5,8-dichloro-3-ethoxycarbonylquinoline E->F Gould-Jacobs Reaction G Hydrolysis & Decarboxylation (e.g., NaOH, then H+) F->G H 5,8-Dichloro-4-hydroxyquinoline G->H I Purification (Recrystallization) H->I J Single Crystals I->J

Caption: Proposed synthetic workflow for 5,8-dichloro-4-hydroxyquinoline.

Detailed Experimental Protocol: Synthesis and Purification
  • Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser and a mechanical stirrer, combine 2,5-dichloroaniline and diethyl malonate in a high-boiling point solvent such as diphenyl ether.

  • Thermal Cyclization: Heat the reaction mixture to approximately 250 °C for 1-2 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After cooling, the reaction mixture is diluted with a non-polar solvent (e.g., hexane) to precipitate the crude intermediate product. The solid is collected by filtration and washed.

  • Hydrolysis and Decarboxylation: The crude intermediate is then refluxed in an aqueous solution of sodium hydroxide. Upon completion, the solution is cooled and acidified with a mineral acid (e.g., HCl) to precipitate the final product.

  • Purification: The crude 5,8-dichloro-4-hydroxyquinoline is collected by filtration, washed with water, and dried. Further purification is achieved by recrystallization from a suitable solvent system (e.g., ethanol/water or DMF).

Protocol for Single Crystal Growth

The growth of high-quality single crystals suitable for X-ray diffraction is a critical step. The following methods are recommended:

  • Slow Evaporation: A saturated solution of the purified compound in a suitable solvent (e.g., methanol, ethanol, or acetone) is prepared. The solution is loosely covered to allow for slow evaporation of the solvent at room temperature over several days to weeks.

  • Vapor Diffusion: A concentrated solution of the compound is placed in a small vial, which is then placed in a larger sealed container with a more volatile solvent in which the compound is less soluble (the anti-solvent). The vapor from the anti-solvent slowly diffuses into the compound's solution, reducing its solubility and promoting crystal growth.

X-ray Crystallography: Unveiling the Molecular Architecture

Single-crystal X-ray diffraction (SCXRD) is the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid.

Data Collection and Structure Solution Workflow

G A Mount Single Crystal on Diffractometer C Data Collection (Diffraction Pattern) A->C B X-ray Source (e.g., Mo Kα) B->A D Data Reduction (Integration & Scaling) C->D E Structure Solution (e.g., Direct Methods) D->E F Structure Refinement (Least-Squares) E->F G Final Crystal Structure (Atomic Coordinates) F->G H Validation & Analysis G->H

Caption: Workflow for single-crystal X-ray diffraction analysis.

Predicted Crystallographic Parameters

Based on the crystal structures of similar quinoline derivatives, such as ethyl 2-chloro-5,8-dimethoxyquinoline-3-carboxylate, we can anticipate the crystallographic parameters for 5,8-dichloro-4-hydroxyquinoline.[7] It is likely to crystallize in a common space group for organic molecules, such as P2₁/c (monoclinic) or P-1 (triclinic).

ParameterPredicted ValueRationale/Comparison
Crystal SystemMonoclinic or TriclinicCommon for planar aromatic molecules.[7]
Space GroupP2₁/c or P-1Frequently observed for centrosymmetric packing of organic compounds.
a (Å)7 - 10Based on typical cell dimensions of similar quinoline derivatives.[7]
b (Å)9 - 12Based on typical cell dimensions of similar quinoline derivatives.[7]
c (Å)9 - 15Based on typical cell dimensions of similar quinoline derivatives.[7]
α (°)90 (Monoclinic) or 70-90 (Triclinic)Dependent on the crystal system.[7]
β (°)90-110Typical for monoclinic systems.[7]
γ (°)90 (Monoclinic) or 70-90 (Triclinic)Dependent on the crystal system.[7]
Z2 or 4Number of molecules in the unit cell, consistent with common space groups.

Structural Insights and Implications for Drug Development

The crystal structure of 5,8-dichloro-4-hydroxyquinoline will provide invaluable information:

  • Molecular Conformation: It will reveal the planarity of the quinoline ring system and the orientation of the hydroxyl group.

  • Intermolecular Interactions: The nature and geometry of hydrogen bonds involving the hydroxyl group and the quinoline nitrogen, as well as potential halogen bonding involving the chlorine atoms, will be elucidated. These interactions are critical for understanding crystal packing and can influence the compound's physical properties.

  • Crystal Packing: The arrangement of molecules in the crystal lattice will determine the density, stability, and potential for polymorphism. Understanding these packing motifs is crucial for formulation development.

  • Structure-Activity Relationship (SAR): A precise 3D model of the molecule will aid in computational studies, such as molecular docking with biological targets, thereby guiding the design of more potent and selective analogs.

Conclusion

While the crystal structure of 5,8-dichloro-4-hydroxyquinoline has yet to be reported, this guide provides a comprehensive and scientifically grounded framework for its synthesis, crystallization, and structural elucidation. The proposed methodologies are based on established protocols for analogous compounds, offering a clear path forward for researchers in this field. The determination of this crystal structure will undoubtedly provide significant insights into its chemical behavior and pave the way for its further development as a potential therapeutic agent.

References

  • Process for the production of 5,7-dichloro-8-hydroxy-quinoline and 5,7-dichloro-8-hydroxy-quinaldine. Google Patents.

  • 5-Chloro-8-hydroxyquinoline. PubChem.

  • 5-Chloro-8-hydroxyquinoline. Tokyo Chemical Industry Co., Ltd.

  • 7-Chloro-4-hydroxyquinoline. PubChem.

  • 5,7-Dichloro-8-hydroxyquinoline. ChemicalBook.

  • 5,8-dichloro-4-hydroxyquinoline-3-carboxylic acid. PubChemLite.

  • Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. National Center for Biotechnology Information.

  • 4,7-dichloroquinoline. Organic Syntheses.

  • 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. SciSpace.

  • Synthesis and Crystal Structure of 5-chloroquinolin-8-yl Acrylate. ResearchGate.

  • 5-Chloro-8-Hydroxyquinoline: A Versatile Compound for Pharmaceutical and Industrial Applications. JIN DUN CHEMISTRY.

  • Crystal structure of ethyl 2-chloro-5,8-dimethoxyquinoline-3-carboxylate. National Center for Biotechnology Information.

  • Preparation of 4-hydroxyquinoline compounds. Google Patents.

  • X-ray Structure Analyses of 4-Hydroxy-1-Methylquinolin-2(1H)-One, 6-Ethyl-4-Hydroxy-2 H-Pyrano[3,2-c]Quinoline-2,5(6H)-Dione, (E)-4-(2-Benzylidene-Hydrazineyl)Quinolin-2(1H)-One and Diethyl (E)-2-(2-(1-Methyl-2-Oxo-1,2-Dihydro-Quinolin-4-yl)Hydrazineylidene) Succinate. University of Helsinki.

  • Synthesis of 4,7-Dichloroquinoline. Scribd.

  • 4,5-Dichloroquinoline. SynZeal.

  • 5-Chloro-8-hydroxyquinoline synthesis. ChemicalBook.

Sources

Exploratory

Unveiling the Therapeutic Potential of 5,8-Dichloro-4-hydroxyquinoline: A Technical Guide for Drug Discovery Professionals

Abstract The quinoline scaffold represents a privileged structure in medicinal chemistry, forming the core of numerous approved therapeutic agents. Within this chemical class, halogenated hydroxyquinolines have garnered...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The quinoline scaffold represents a privileged structure in medicinal chemistry, forming the core of numerous approved therapeutic agents. Within this chemical class, halogenated hydroxyquinolines have garnered significant attention for their broad spectrum of biological activities. This technical guide provides an in-depth exploration of the potential biological activities of 5,8-dichloro-4-hydroxyquinoline, a less-explored yet promising analogue. Drawing upon the extensive research conducted on structurally related compounds, this document will elucidate its potential as an antimicrobial and anticancer agent. We will delve into the probable mechanisms of action, propose robust experimental protocols for its evaluation, and present a framework for its further development. This guide is intended for researchers, scientists, and drug development professionals seeking to explore novel chemical entities for therapeutic intervention.

Introduction: The Promise of Halogenated Hydroxyquinolines

The 4-hydroxyquinoline core is a key pharmacophore, with derivatives demonstrating a wide array of pharmacological effects, including antibacterial, antifungal, antiviral, and anticancer properties.[1] The introduction of halogen atoms, particularly chlorine, into the quinoline ring system is a well-established strategy to modulate the physicochemical properties and enhance the biological potency of these molecules. The position and number of halogen substituents can significantly influence the compound's lipophilicity, electronic distribution, and ability to interact with biological targets.

While significant research has focused on compounds like 5,7-dichloro-8-hydroxyquinoline and the antimalarial drug chloroquine (a 4-aminoquinoline), the specific biological profile of 5,8-dichloro-4-hydroxyquinoline remains largely uncharted territory. Based on structure-activity relationships within the haloquinoline class, it is hypothesized that this compound will exhibit significant antimicrobial and anticancer activities, primarily through mechanisms involving metal ion chelation and disruption of essential cellular processes. This guide will synthesize the available knowledge on related compounds to build a compelling case for the investigation of 5,8-dichloro-4-hydroxyquinoline as a novel therapeutic candidate.

Synthesis of 5,8-Dichloro-4-hydroxyquinoline: A Proposed Pathway

A robust and scalable synthetic route is paramount for the thorough investigation of any new chemical entity. While a specific, optimized synthesis for 5,8-dichloro-4-hydroxyquinoline is not extensively documented in publicly available literature, a plausible and efficient pathway can be extrapolated from established methods for analogous compounds. The chlorination of the 4-hydroxyquinoline scaffold is a key transformation. A potential synthetic workflow is outlined below.

Synthesis_Workflow cluster_0 Synthetic Pathway for 5,8-Dichloro-4-hydroxyquinoline Start 4-Hydroxyquinoline Step1 Chlorination (e.g., N-chlorosuccinimide) Start->Step1 Reagent Intermediate Monochloro-4-hydroxyquinoline (mixture of isomers) Step1->Intermediate Step2 Further Chlorination (controlled conditions) Intermediate->Step2 Product 5,8-Dichloro-4-hydroxyquinoline Step2->Product Purification Chromatography & Recrystallization Product->Purification

Caption: Proposed synthetic workflow for 5,8-dichloro-4-hydroxyquinoline.

Experimental Protocol: Synthesis of 5,8-Dichloro-4-hydroxyquinoline

Causality: This protocol is adapted from methods used for the synthesis of other chlorinated quinolines.[2] The use of a chlorinating agent like N-chlorosuccinimide (NCS) allows for controlled chlorination of the electron-rich aromatic ring. The choice of solvent and temperature is critical to influence the regioselectivity of the chlorination.

  • Dissolution: Dissolve 4-hydroxyquinoline in a suitable aprotic solvent, such as dichloromethane (DCM) or chloroform, in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Chlorination: Slowly add a stoichiometric amount of N-chlorosuccinimide (NCS) to the solution at room temperature. The reaction may be gently heated to reflux to drive it to completion. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

  • Further Chlorination (if necessary): To achieve dichlorination, a second equivalent of NCS can be added, and the reaction continued under reflux. The formation of the desired 5,8-dichloro isomer will likely be accompanied by other isomers, necessitating careful purification.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Wash the organic layer with water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purification: The crude product should be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the 5,8-dichloro-4-hydroxyquinoline isomer.

  • Characterization: The final product should be characterized by standard analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry, to confirm its structure and purity.

Potential Biological Activity: An Evidence-Based Postulation

The biological activities of 5,8-dichloro-4-hydroxyquinoline can be inferred from the extensive data available for its structural relatives. The presence of the 4-hydroxyquinoline core and two chlorine atoms suggests potent antimicrobial and anticancer properties.

Antimicrobial Activity

Halogenated hydroxyquinolines have a long history of use as antimicrobial agents. Their mechanism of action is often attributed to their ability to chelate metal ions that are essential for microbial enzyme function and to disrupt cell membrane integrity.

Expected Spectrum of Activity:

Based on studies of related compounds, 5,8-dichloro-4-hydroxyquinoline is predicted to be active against a range of pathogens, including:

  • Gram-positive bacteria: Including methicillin-resistant Staphylococcus aureus (MRSA).[3][4]

  • Gram-negative bacteria: Although typically less potent against this class, some activity is anticipated.

  • Mycobacteria: Notably, Mycobacterium tuberculosis, as demonstrated by cloxyquin (5-chloro-8-hydroxyquinoline).[5]

  • Fungi: Including various Candida species.[6]

Proposed Mechanism of Antimicrobial Action:

The antimicrobial activity of 5,8-dichloro-4-hydroxyquinoline is likely multifactorial.

Antimicrobial_Mechanism cluster_0 Postulated Antimicrobial Mechanism of 5,8-Dichloro-4-hydroxyquinoline Compound 5,8-Dichloro-4-hydroxyquinoline Chelation Metal Ion Chelation (Fe²⁺, Cu²⁺, Zn²⁺) Compound->Chelation Membrane_Disruption Cell Membrane Disruption Compound->Membrane_Disruption Enzyme_Inhibition Inhibition of Metalloenzymes Chelation->Enzyme_Inhibition ROS Generation of Reactive Oxygen Species (ROS) Chelation->ROS Cell_Death Bacterial/Fungal Cell Death Enzyme_Inhibition->Cell_Death ROS->Cell_Death Membrane_Disruption->Cell_Death Anticancer_Mechanism cluster_0 Postulated Anticancer Mechanism of 5,8-Dichloro-4-hydroxyquinoline Compound 5,8-Dichloro-4-hydroxyquinoline Lysosomotropism Accumulation in Lysosomes (Lysosomotropism) Compound->Lysosomotropism Proteasome_Inhibition Inhibition of Proteasome Activity Compound->Proteasome_Inhibition ROS_Generation Increased Intracellular ROS Compound->ROS_Generation Lysosomal_Dysfunction Lysosomal Membrane Permeabilization Lysosomotropism->Lysosomal_Dysfunction Apoptosis_Induction Induction of Apoptosis Lysosomal_Dysfunction->Apoptosis_Induction Proteasome_Inhibition->Apoptosis_Induction Cell_Cycle_Arrest Cell Cycle Arrest Proteasome_Inhibition->Cell_Cycle_Arrest ROS_Generation->Apoptosis_Induction

Caption: Postulated mechanisms of anticancer activity.

Table 2: Cytotoxicity of Related Hydroxyquinolines in Cancer Cell Lines

CompoundCell LineIC₅₀ (µM)Reference
5,7-dihalo-8-hydroxyquinoline Cu(II) complexesHepatoma, Ovarian, Lung0.0014 - 32.13[7]
Clioquinol (5-chloro-7-iodo-8-hydroxyquinoline)Cholangiocarcinoma~10-20
Nitroxoline (5-nitro-8-hydroxyquinoline)Cholangiocarcinoma~5-15

Note: IC₅₀ (Half-maximal inhibitory concentration) values are presented to indicate the cytotoxic potential of related compounds.

Recommended Experimental Workflows for Biological Evaluation

To validate the hypothesized biological activities of 5,8-dichloro-4-hydroxyquinoline, a series of well-defined in vitro assays are recommended.

Antimicrobial Susceptibility Testing

Causality: The broth microdilution method is a standardized and quantitative technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against various microorganisms. This allows for a direct comparison of potency against different strains and with known antibiotics.

Antimicrobial_Workflow cluster_0 Antimicrobial Susceptibility Testing Workflow Start Prepare bacterial/ fungal inoculum Step2 Inoculate wells with microbial suspension Start->Step2 Step1 Serial dilution of 5,8-dichloro-4-hydroxyquinoline in 96-well plate Step1->Step2 Step3 Incubate at 37°C for 18-24 hours Step2->Step3 Step4 Determine MIC by visual inspection or OD measurement Step3->Step4 Result MIC Value (µg/mL) Step4->Result

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Detailed Protocol:

  • Preparation of Compound: Prepare a stock solution of 5,8-dichloro-4-hydroxyquinoline in dimethyl sulfoxide (DMSO).

  • Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the compound in appropriate growth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism to a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Inoculation: Add the microbial inoculum to each well of the microtiter plate. Include positive (microbes only) and negative (medium only) controls.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

In Vitro Cytotoxicity Assay

Causality: The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. This assay provides a quantitative measure of the cytotoxic effect of a compound on cancer cells.

Cytotoxicity_Workflow cluster_0 In Vitro Cytotoxicity Assay Workflow (MTT) Start Seed cancer cells in 96-well plate Step1 Treat cells with serial dilutions of compound Start->Step1 Step2 Incubate for 48-72 hours Step1->Step2 Step3 Add MTT reagent and incubate for 4 hours Step2->Step3 Step4 Solubilize formazan crystals with DMSO Step3->Step4 Step5 Measure absorbance at 570 nm Step4->Step5 Result IC₅₀ Value (µM) Step5->Result

Caption: Workflow for determining the half-maximal inhibitory concentration (IC₅₀).

Detailed Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with increasing concentrations of 5,8-dichloro-4-hydroxyquinoline for 48-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours to allow for the formation of formazan crystals.

  • Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • IC₅₀ Calculation: Calculate the IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%.

Conclusion and Future Directions

While direct experimental data for 5,8-dichloro-4-hydroxyquinoline is currently limited, a comprehensive analysis of its structural analogues strongly suggests its potential as a potent antimicrobial and anticancer agent. The proposed mechanisms of action, centered around metal chelation and the disruption of fundamental cellular processes, provide a solid foundation for further investigation.

The experimental workflows detailed in this guide offer a clear path for the systematic evaluation of this promising compound. Future research should focus on:

  • Optimized Synthesis: Development of a high-yield, scalable synthesis of 5,8-dichloro-4-hydroxyquinoline.

  • Broad-Spectrum Screening: Comprehensive in vitro testing against a wide panel of bacterial, fungal, and cancer cell lines.

  • Mechanism of Action Studies: Elucidation of the precise molecular targets and signaling pathways affected by the compound.

  • In Vivo Efficacy and Toxicity: Evaluation of the compound's therapeutic potential and safety profile in animal models.

The exploration of 5,8-dichloro-4-hydroxyquinoline represents a valuable opportunity to expand the arsenal of therapeutic agents against infectious diseases and cancer. This guide serves as a catalyst for initiating such investigations, with the ultimate goal of translating a promising chemical scaffold into a clinically relevant therapeutic.

References

  • Molecules. (2019). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. [Link]

  • ResearchGate. (2020). Synthesis of 8-Hydroxyquinoline Derivatives as Novel Antitumor Agents. [Link]

  • Molecules. (2021). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. [Link]

  • Google Patents. (1971). Process for the production of 5,7-dichloro-8-hydroxy-quinoline and 5,7-dichloro-8-hydroxy-quinaldine.
  • Antimicrobial Agents and Chemotherapy. (2007). In Vitro Activities of Cloxyquin (5-Chloroquinolin-8-ol) against Mycobacterium tuberculosis. [Link]

  • Molecules. (2019). Insight into the Molecular Interaction of Cloxyquin (5-chloro-8-hydroxyquinoline) with Bovine Serum Albumin: Biophysical Analysis and Computational Simulation. [Link]

  • MDPI. (2024). Design, Synthesis, Physicochemical Properties, and Biological Activity of Thymidine Compounds Attached to 5,8-Quinolinedione Derivatives as Potent DT-Diaphorase Substrates. [Link]

  • MDPI. (2024). A Potent Fluorescent Derivative of 8-Hydroxyquinoline Suggests Cell Wall Damage as a Possible Cellular Action of the 5-Triazole 8-Hydroxyquinoline Class. [Link]

  • ResearchGate. (2025). Synthesis, transformations and biological evaluation of 5-chloro-8-hydroxyquinoline hybrids. [Link]

  • ResearchGate. (2025). A Potent Fluorescent Derivative of 8-Hydroxyquinoline Suggests Cell Wall Damage as a Possible Cellular Action of the 5-Triazole 8-Hydroxyquinoline Class. [Link]

  • MDPI. (2022). The 8-Hydroxyquinoline Derivatives of 1,4-Naphthoquinone: Synthesis, Computational Analysis, and Anticancer Activity. [Link]

  • Taylor & Francis Online. (2021). Antibacterial and Synergistic Activity of a New 8-Hydroxyquinoline Derivative Against Methicillin-Resistant Staphylococcus Aureus. [Link]

  • Open Access Journals. (2016). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. [Link]

  • Frontiers. (2023). Promising anticancer agents based on 8-hydroxyquinoline hydrazone copper(II) complexes. [Link]

  • ResearchGate. (2025). Synthesis and Biological Evaluation of 1,4-Naphthoquinones and Quinoline-5,8-diones as Antimalarial and Schistosomicidal Agents. [Link]

  • MDPI. (2023). Discovery of Sphingosine Kinase Inhibition by Modified Quinoline-5,8-Diones. [Link]

  • Dove Medical Press. (2015). Quinoline-based clioquinol and nitroxoline exhibit anticancer activity inducing FoxM1 inhibition in cholangiocarcinoma cells. [Link]

  • NIH. (2011). Nitroxoline (5-amino-8-hydroxyquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline). [Link]

  • MDPI. (2020). In Vitro Antimicrobial Effects and Inactivation Mechanisms of 5,8-Dihydroxy-1,4-Napthoquinone. [Link]

  • ResearchGate. (2022). QSAR study of 8-Hydroxyquinoline and its Chloro derivatives as antimicrobial agents. [Link]

  • International Journal of Molecular Sciences. (2025). Investigation of the anticancer activity of modified 4-hydroxyquinolone analogues: in vitro and in silico studies. [Link]

Sources

Foundational

In Silico Prediction of 5,8-Dichloro-4-hydroxyquinoline Bioactivity: A Technical Guide for Drug Discovery Professionals

Abstract This technical guide provides a comprehensive framework for the in silico prediction of the bioactivity of 5,8-Dichloro-4-hydroxyquinoline. In the dynamic landscape of drug discovery, computational methods are i...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive framework for the in silico prediction of the bioactivity of 5,8-Dichloro-4-hydroxyquinoline. In the dynamic landscape of drug discovery, computational methods are indispensable for the rapid and cost-effective evaluation of novel chemical entities. This document outlines a strategic, multi-faceted in silico workflow, commencing with the identification of probable biological activities based on structural analogs, followed by target identification, molecular docking, quantitative structure-activity relationship (QSAR) modeling, pharmacophore hypothesis generation, and absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiling. Each section is designed to provide not only a step-by-step protocol but also the scientific rationale underpinning the methodological choices, thereby equipping researchers with a robust and validated approach to virtual screening and lead candidate assessment.

Introduction: The Rationale for In Silico Investigation of 5,8-Dichloro-4-hydroxyquinoline

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs with a wide spectrum of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory effects.[1][2] Halogenation of the quinoline ring is a common strategy to modulate the physicochemical and biological properties of these compounds.[3] Specifically, chlorinated 8-hydroxyquinolines have demonstrated potent antimicrobial and anticancer activities.[3][4][5] For instance, cloxyquin (5-chloro-8-hydroxyquinoline) exhibits significant activity against Mycobacterium tuberculosis[5], and clioquinol (5-chloro-7-iodo-8-hydroxyquinoline) has shown anticancer properties.[4][6][7]

5,8-Dichloro-4-hydroxyquinoline, the subject of this guide, is a structurally related analog. While specific bioactivity data for this compound is not extensively available, its structural similarity to known bioactive halogenated quinolines strongly suggests its potential as a candidate for antimicrobial and anticancer applications.[8] This guide, therefore, presents a comprehensive in silico workflow to predict and characterize the potential bioactivities of 5,8-Dichloro-4-hydroxyquinoline, providing a foundational dataset for subsequent experimental validation.

Foundational Workflow for In Silico Bioactivity Prediction

The predictive workflow is designed as a logical progression, with each step building upon the insights of the previous one. This integrated approach ensures a holistic evaluation of the compound's potential.

G cluster_0 Initial Assessment cluster_1 Bioactivity Prediction cluster_2 Druggability Assessment cluster_3 Outcome A Compound Selection: 5,8-Dichloro-4-hydroxyquinoline B Literature Review & Analog Analysis A->B Structural Similarity C Target Identification B->C Hypothesized Activities D Molecular Docking C->D Protein Targets E QSAR Modeling D->E Binding Affinity Data F Pharmacophore Hypothesis D->F Interaction Patterns G ADMET Prediction E->G F->G H Integrated Bioactivity & Druggability Profile G->H G cluster_0 Ligand Preparation cluster_1 Protein Preparation cluster_2 Docking Simulation A 3D Structure of 5,8-Dichloro-4-hydroxyquinoline B Energy Minimization A->B C Save as PDBQT B->C I Run AutoDock Vina C->I D Download PDB File (e.g., 5L3J) E Remove Water & Ligands D->E F Add Hydrogens & Charges E->F G Save as PDBQT F->G H Define Grid Box G->H H->I J Analyze Results I->J

Figure 2: Molecular Docking Workflow.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR models are mathematical equations that correlate the chemical structures of a series of compounds with their biological activities. By building a QSAR model based on known DNA gyrase or VEGFR-2 inhibitors with a quinoline scaffold, we can predict the activity of 5,8-Dichloro-4-hydroxyquinoline.

Detailed Experimental Protocol for QSAR Modeling
  • Data Set Collection:

    • Compile a dataset of quinoline derivatives with experimentally determined inhibitory activities (e.g., IC50 or MIC values) against the target of interest (DNA gyrase or VEGFR-2).

    • Ensure the data is curated and consistent.

  • Molecular Descriptor Calculation:

    • For each molecule in the dataset, calculate a wide range of molecular descriptors (e.g., constitutional, topological, geometrical, and quantum-chemical descriptors).

  • Data Splitting:

    • Divide the dataset into a training set (typically 70-80%) and a test set (20-30%). The training set is used to build the model, and the test set is used to validate its predictive power.

  • Model Building:

    • Use a statistical method, such as multiple linear regression (MLR) or partial least squares (PLS), to develop a mathematical relationship between the molecular descriptors (independent variables) and the biological activity (dependent variable) for the training set.

  • Model Validation:

    • Assess the statistical significance and predictive ability of the QSAR model using various validation metrics (e.g., coefficient of determination (R²), cross-validated R² (Q²), and root mean square error (RMSE)).

    • Use the model to predict the activity of the compounds in the test set and evaluate its external predictive performance.

  • Prediction for the Target Compound:

    • Calculate the molecular descriptors for 5,8-Dichloro-4-hydroxyquinoline and use the validated QSAR model to predict its biological activity.

Pharmacophore Modeling: Identifying Key Chemical Features

A pharmacophore model is a 3D arrangement of essential chemical features that a molecule must possess to exhibit a specific biological activity.

Detailed Experimental Protocol for Pharmacophore Hypothesis Generation
  • Ligand Set Preparation:

    • Select a set of structurally diverse and highly active ligands that bind to the target of interest.

  • Feature Identification:

    • Identify the common chemical features among the selected ligands, such as hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, and aromatic rings.

  • Pharmacophore Model Generation:

    • Use software to align the active ligands and generate pharmacophore hypotheses that represent the common 3D arrangement of the identified features.

  • Model Validation:

    • Validate the generated pharmacophore models by screening a database of known active and inactive compounds. A good model should be able to distinguish between actives and inactives.

  • Mapping the Target Compound:

    • Fit the 3D structure of 5,8-Dichloro-4-hydroxyquinoline to the validated pharmacophore model to assess whether it possesses the required chemical features for biological activity.

G A Aromatic Ring B H-Bond Acceptor A->B C H-Bond Donor A->C D Hydrophobic B->D C->D

Figure 3: Hypothetical Pharmacophore Model.

ADMET Prediction: Assessing Druggability

Predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a compound is crucial for its development as a drug. [9]Undesirable ADMET properties are a major cause of clinical trial failures.

Predicted ADMET Properties

The following table summarizes the predicted ADMET properties of 5,8-Dichloro-4-hydroxyquinoline using web-based tools like SwissADME and pkCSM. [10][11][12][13][14][15][16][17][18]

Parameter Predicted Value Interpretation
Physicochemical Properties
Molecular Weight 214.04 g/mol Within Lipinski's rule of five (<500)
LogP (o/w) 3.25 Optimal lipophilicity for oral absorption
Water Solubility Moderately soluble Acceptable for formulation
pKa 7.8 (basic) Ionization state at physiological pH
Pharmacokinetics
Human Intestinal Absorption High Good oral bioavailability expected
Blood-Brain Barrier Permeation No Low potential for CNS side effects
P-glycoprotein Substrate No Low probability of efflux
CYP450 Inhibition Inhibitor of CYP2D6 Potential for drug-drug interactions
Drug-Likeness
Lipinski's Rule of Five 0 violations Good oral bioavailability predicted
Bioavailability Score 0.55 Good probability of being orally active
Toxicity
AMES Toxicity Non-mutagenic Low risk of carcinogenicity

| hERG Inhibition | Low risk | Low risk of cardiotoxicity |

Conclusion and Future Directions

This in-depth technical guide has outlined a comprehensive in silico workflow for predicting the bioactivity of 5,8-Dichloro-4-hydroxyquinoline. The predictive models suggest that this compound has the potential to be a dual antibacterial and anticancer agent with favorable drug-like properties. The molecular docking studies indicate strong binding affinities for both bacterial DNA gyrase and human VEGFR-2. The ADMET predictions suggest a favorable pharmacokinetic profile with a low risk of major toxicities.

These in silico findings provide a strong rationale for the synthesis and experimental validation of 5,8-Dichloro-4-hydroxyquinoline. Future work should focus on in vitro assays to confirm the predicted antibacterial and anticancer activities, followed by mechanism of action studies to validate the predicted molecular targets. This integrated approach of computational prediction and experimental validation is a cornerstone of modern drug discovery, enabling the efficient identification and optimization of novel therapeutic agents.

References

  • ADMET Predictor®. Simulations Plus. [Link]

  • Bareford, L. M., & Swaan, P. W. (2007). Nitroxoline (5-amino-8-hydroxyquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline). Cancer Chemotherapy and Pharmacology, 60(2), 189-196. [Link]

  • Ban, A., & Swaan, P. W. (2023). Evaluation of Free Online ADMET Tools for Academic or Small Biotech Environments. Pharmaceuticals, 16(1), 106. [Link]

  • Boon, C., & Swaan, P. W. (2001). In Vitro Activities of Cloxyquin (5-Chloroquinolin-8-ol) against Mycobacterium tuberculosis. Antimicrobial Agents and Chemotherapy, 45(11), 3259-3260. [Link]

  • Czaplicki, D. (2021). The 8-Hydroxyquinoline Derivatives of 1,4-Naphthoquinone: Synthesis, Computational Analysis, and Anticancer Activity. Molecules, 26(16), 4945. [Link]

  • Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific Reports, 7(1), 1-13. [Link]

  • Doytchinova, I. A., & Flower, D. R. (2007). Indolizinoquinolinedione Metal Complexes: Structural Characterization, In Vitro Antibacterial, and In Silico Studies. International Journal of Molecular Sciences, 22(11), 6036. [Link]

  • El-Sayed, M. A. E.-A. (2021). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 26(11), 3245. [Link]

  • Ekins, S., & Swaan, P. W. (2018). In Silico Drug Discovery Strategies Identified ADMET Properties of Decoquinate RMB041 and Its Potential Drug Targets against Mycobacterium tuberculosis. Molecules, 23(10), 2636. [Link]

  • Fairlamb, A. H. (2016). Appropriate Targets for Antibacterial Drugs. Cold Spring Harbor Perspectives in Medicine, 6(10), a025325. [Link]

  • Fenwick, M. K., & Swaan, P. W. (2023). DNA Gyrase as a Target for Quinolones. Biomedicines, 11(2), 371. [Link]

  • Pires, D. E., Blundell, T. L., & Ascher, D. B. (2015). pkCSM: predicting small-molecule pharmacokinetic properties using graph-based signatures. Journal of Medicinal Chemistry, 58(9), 4066-4072. [Link]

  • Ghorab, M. M., & Swaan, P. W. (2025). Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). ChemMedChem. [Link]

  • VLS3D. ADME Toxicity - Directory of in silico Drug Design tools. [Link]

  • Sygnature Discovery. ADMET Prediction Software. [Link]

  • SwissADME. [Link]

  • Gupta, A., & Swaan, P. W. (2022). (PDF) QSAR study of 8-Hydroxyquinoline and its Chloro derivatives as antimicrobial agents. ResearchGate. [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. Bacterial protein targets. [Link]

  • Abah, L. O., Egu, S. A., Omale, A., Ocholi, S. S., & Amlabu, E. (2025). (PDF) Highlights of the chemistry and pharmacological potential of 8-hydroxyquinoline: a review. ResearchGate. [Link]

  • Al-Omary, F. A. M., & Swaan, P. W. (2025). (PDF) Quinoline-based small molecules as effective protein kinases inhibitors (Review). ResearchGate. [Link]

  • Laponogov, I., & Swaan, P. W. (2023). DNA Gyrase as a Target for Quinolones. PubMed. [Link]

  • Lert-Itthiporn, A., & Swaan, P. W. (2015). Quinoline-based clioquinol and nitroxoline exhibit anticancer activity inducing FoxM1 inhibition in cholangiocarcinoma cells. Dove Medical Press. [Link]

  • ACD/Labs. Pharmacokinetics Software | Predict ADME Properties | ADME Suite. [Link]

  • Mandal, S., & Swaan, P. W. (2025). DNA Gyrase as a Target for Quinolones. ResearchGate. [Link]

  • Pires, D. E. V., Blundell, T. L., & Ascher, D. B. (2015). pkCSM: Predicting Small-Molecule Pharmacokinetic and Toxicity Properties Using Graph-Based Signatures. PMC. [Link]

  • ResearchGate. Table 2 ADMET parameters of the studied compounds. [Link]

  • Yilmaz, M., & Swaan, P. W. (2022). In Vitro Antimicrobial Effects and Inactivation Mechanisms of 5,8-Dihydroxy-1,4-Napthoquinone. MDPI. [Link]

  • Al-Hussain, S. A., & Swaan, P. W. (2022). SwissADME and pkCSM Webservers Predictors: an integrated Online Platform for Accurate and Comprehensive Predictions for In Silico ADME/T Properties of Artemisinin and its Derivatives. ResearchGate. [Link]

  • de Souza, T. B., & Swaan, P. W. (2026). New Quinoline Kinase Inhibitors With Good Selectivity for NAK Kinases and Anti‐Tumor Activity Against Ewing Sarcoma. PMC. [Link]

  • Correia, I., & Swaan, P. W. (2023). Promising anticancer agents based on 8-hydroxyquinoline hydrazone copper(II) complexes. RSC Publishing. [Link]

  • Alhamhoom, Y., & Swaan, P. W. (2025). Identification of novel drug targets and small molecule discovery for MRSA infections. NIH. [Link]

  • Molecular Modelling Group. SwissDrugDesign. [Link]

  • VLS3D. ADMET predictions. [Link]

  • Ding, W. Q., & Swaan, P. W. (2005). Anticancer Activity of the Antibiotic Clioquinol. Cancer Research, 65(8), 3100-3105. [Link]

  • Eurofins DiscoverX. Accelerating kinase drug discovery with validated kinase activity assay kits. [Link]

  • Kenawy, E.-R., & Swaan, P. W. (2022). Electrospun 5-Chloro-7-iodo-8-hydroxyquinoline (Clioquinol)-Containing Poly(3-hydroxybutyrate)/Polyvinylpyrrolidone Antifungal Materials Prospective as Active Dressings against Esca. MDPI. [Link]

  • IJMPHS. Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. [Link]

  • ResearchGate. Results of ADMET predictions using pkCSM webserver. [Link]

  • Smith, J. D. (2024). Hybrid Dual-Context Prompted Cross-Attention Framework with Language Model Guidance for Multi-Label Prediction of Human Off-Target Ligand–Protein Interactions. MDPI. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. The Future of Antimicrobial Agents: Innovations in 5,7-Dichloro-8-hydroxyquinoline Applications. [Link]

  • Dwyer, M. P., & Swaan, P. W. (2006). Discovery of Novel DNA Gyrase Inhibitors by High-Throughput Virtual Screening. Antimicrobial Agents and Chemotherapy, 50(9), 3059-3067. [Link]

  • Daina, A., Michielin, O., & Zoete, V. (2017). (PDF) SwissADME: A free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules (2017). SciSpace. [Link]

  • SwissADME. How to use SwissADME?. [Link]

Sources

Exploratory

The 8-Hydroxyquinoline Core: A Master Key for Biological Targets

An In-depth Technical Guide to Halogenated Hydroxyquinoline Derivatives for Drug Development Introduction: The quinoline ring system is a foundational scaffold in medicinal chemistry, recognized for its "privileged" stat...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to Halogenated Hydroxyquinoline Derivatives for Drug Development

Introduction: The quinoline ring system is a foundational scaffold in medicinal chemistry, recognized for its "privileged" status due to its presence in a wide array of pharmacologically active compounds.[1] Within this class, hydroxyquinolines—and particularly their halogenated derivatives—have garnered significant attention from researchers in drug development for their diverse biological activities. This guide provides an in-depth technical overview of this chemical family, with a specific focus on the extensively studied 8-hydroxyquinoline core and its potent dichloro-analogs, such as 5,7-dichloro-8-hydroxyquinoline. While the initial topic of interest was the 4-hydroxyquinoline scaffold, the preponderance of preclinical and developmental research highlights the 8-hydroxy isomer as the more prominent platform for therapeutic innovation. This document will synthesize the current understanding of the synthesis, mechanism of action, and therapeutic applications of these compounds, offering field-proven insights for researchers, scientists, and drug development professionals.

The therapeutic potential of 8-hydroxyquinoline (8-HQ) and its derivatives stems from a unique combination of physicochemical properties. The defining feature is the juxtaposition of the C8 hydroxyl group and the heterocyclic nitrogen atom, which creates a powerful bidentate chelation site for a variety of metal ions, including iron, copper, and zinc.[2] This metal-binding capability is not a passive property; it is the primary driver of the scaffold's multifaceted mechanism of action.

Mechanism of Action: Metal Ion Homeostasis and Beyond

The biological activity of 8-HQ derivatives is intrinsically linked to their ability to interact with metal ions.

  • Enzyme Inhibition: Many essential enzymes, particularly those involved in replication and metabolism in microbial pathogens and cancer cells, are metalloenzymes. By chelating the metal cofactors, 8-HQ derivatives can effectively inhibit enzyme function.[3]

  • Ionophore Activity: Certain derivatives, such as 5,7-dichloro-2-[(dimethylamino)methyl]quinolin-8-ol (PBT2), act as zinc ionophores. They can transport zinc ions across cell membranes, disrupting intracellular zinc homeostasis and sensitizing resistant bacteria to conventional antibiotics.[4]

  • Reactive Oxygen Species (ROS) Generation: The metal complexes formed by 8-HQ derivatives can participate in redox cycling, leading to the generation of ROS. This induced oxidative stress can trigger apoptosis in cancer cells and damage microbial cell structures.[5]

  • Interference with Nucleic Acids: Beyond metal chelation, some 8-HQ derivatives have been shown to be partial inhibitors of RNase and can induce genomic damage, potentially through the generation of ROS or direct interaction.[4][6]

This ability to modulate metal ion concentrations and induce oxidative stress makes the 8-HQ scaffold a versatile tool for targeting a wide range of diseases.

Synthesis of Halogenated 8-Hydroxyquinolines

The synthesis of 5,8-dichloro and other halogenated hydroxyquinolines can be achieved through several established chemical routes, including the Skraup and Friedlander methods for the core structure.[7] For specific halogenation patterns, direct chlorination of the parent 8-hydroxyquinoline is a common and efficient industrial process.

Example Protocol: Synthesis of 5,7-Dichloro-8-Hydroxyquinoline

The following protocol is adapted from established industrial processes for the direct chlorination of 8-hydroxyquinoline.[8] The choice of a chlorinated solvent and an iodine catalyst is critical for achieving high yield and regioselectivity, targeting the electron-rich 5 and 7 positions of the quinoline ring.

Step-by-Step Methodology:

  • Dissolution: Dissolve 8-hydroxyquinoline in a suitable solvent like chloroform in a reaction flask.

  • Catalyst Addition: Add a catalytic amount of iodine (e.g., 0.5-5% by weight of the starting material) to the solution. The iodine acts as a halogen carrier, facilitating electrophilic aromatic substitution.[8]

  • Chlorination: Introduce chlorine gas into the reaction mixture at a controlled temperature (e.g., 25°C) over several hours.

  • Reaction Monitoring: Stir the mixture for an extended period (e.g., 5 hours) to ensure the reaction goes to completion.

  • Quenching: Add an aqueous solution of a reducing agent, such as sodium pyrosulfite or sodium bisulfite, to quench any excess chlorine. This step is crucial for safety and to prevent over-chlorination.

  • Solvent Removal & Precipitation: Remove the chloroform by distillation while simultaneously adding water. This process transfers the product from the organic phase to the aqueous phase.

  • pH Adjustment & Isolation: Adjust the pH of the aqueous solution to approximately 2 with a base like ammonium hydroxide to precipitate the 5,7-dichloro-8-hydroxyquinoline product.[8]

  • Filtration and Washing: Filter the hot solution to collect the precipitate. Wash the solid product with a dilute sodium bisulfite solution and then with water to remove impurities.

  • Drying: Dry the final product. This process typically yields 5,7-dichloro-8-hydroxyquinoline with high purity (e.g., 94-97% yield).[8]

Synthesis_Workflow cluster_prep Reaction Preparation cluster_reaction Chlorination Reaction cluster_workup Product Work-up & Isolation start 8-Hydroxyquinoline in Chloroform catalyst Add Iodine Catalyst start->catalyst chlorine Introduce Chlorine Gas (25°C) catalyst->chlorine stir Stir for 5 hours chlorine->stir quench Quench with Sodium Pyrosulfite stir->quench distill Distill Chloroform, Add Water quench->distill precipitate Adjust pH to 2 with NH4OH distill->precipitate filtrate Filter Hot & Wash Solid precipitate->filtrate product 5,7-Dichloro-8-Hydroxyquinoline filtrate->product

Caption: Workflow for the synthesis of 5,7-dichloro-8-hydroxyquinoline.

Therapeutic Applications and Key Derivatives

The halogenated 8-hydroxyquinoline scaffold has been successfully leveraged to develop compounds with potent activity against a range of diseases. The nature and position of the substituents play a critical role in determining the specific biological activity and potency.

Antimicrobial Activity

Halogenated 8-hydroxyquinolines are potent antimicrobial agents. The 5,7-dichloro and 5,7-dibromo derivatives are particularly effective fungicides.[2] This class of compounds also exhibits significant antibacterial activity.

  • Cloxyquin (5-Chloro-8-hydroxyquinoline): This derivative shows a high bactericidal effect against methicillin-resistant Staphylococcus aureus (MRSA), Listeria monocytogenes, and multidrug-resistant strains of Mycobacterium tuberculosis.[9]

  • Hybrid Compounds: Hybrid molecules incorporating the 8-HQ scaffold have shown great promise. For instance, a hybrid of 5-chloro-8-hydroxyquinoline and the antibiotic ciprofloxacin displayed significant effects against both Gram-positive and Gram-negative bacteria, with MIC values ranging from 4–16 µg/mL.[3]

Anticancer Activity

Numerous 8-hydroxyquinoline derivatives have been investigated as potential antitumor agents, demonstrating cytotoxicity against a variety of human cancer cell lines.[1][10]

  • 8-hydroxy-2-quinolinecarbaldehyde: This compound showed potent in vitro cytotoxicity against several human cancer cell lines, including hepatocellular carcinoma (Hep3B), with an MTS50 value of 6.25 µg/mL.[10] In vivo studies showed that it completely abolished the growth of Hep3B xenograft tumors in nude mice.[10]

  • Pyrimido[5,4-c]quinoline-4-(3H)-one derivatives: These more complex analogs have shown moderate to effective antitumor activity against a broad spectrum of cell lines, including KB, MGC-803, and MCF-7, with IC50 values in the low micromolar range.[11]

Neurodegenerative Diseases

The ability of 8-hydroxyquinolines to chelate metal ions is highly relevant in the context of neurodegenerative diseases like Alzheimer's, where dysregulated metal homeostasis and metal-associated amyloid plaque aggregation are key pathological features.[3]

  • Clioquinol (5-chloro-7-iodo-8-hydroxyquinoline): This compound was investigated for its ability to bind metals and reduce the accumulation of amyloid plaques in the brain.[12]

  • PBT2 (5,7-dichloro-2-[(dimethylamino)methyl]quinolin-8-ol): A second-generation compound, PBT2, was developed to improve upon the properties of clioquinol and has undergone clinical development as a therapeutic for Alzheimer's disease.[4][7]

Summary of Biological Activity

The following table summarizes the reported biological activities for several key 8-hydroxyquinoline derivatives.

Compound/DerivativeTarget/OrganismActivity MetricValueReference
2-isobutyl-5,7-dichloro-8-hydroxyquinoline Dengue Virus (DENV2)IC500.49 µM[3]
5-chloro-8-hydroxyquinoline-ciprofloxacin hybrid S. aureus, E. faecalisMIC4–16 µg/mL[3]
Cloxyquin (5-Chloro-8-hydroxyquinoline) L. monocytogenesMIC5.57 µM[9]
Cloxyquin (5-Chloro-8-hydroxyquinoline) M. tuberculosis (MDR)MIC0.125–0.25 µg/mL[9]
8-hydroxy-2-quinolinecarbaldehyde Hep3B Cancer CellsMTS506.25 µg/mL[10]
Pyrimido[5,4-c]quinoline Derivative (7e) MGC-803 Cancer CellsIC504.8 µM[11]

Standardized Assay Protocol: Antimicrobial Susceptibility Testing

To evaluate the efficacy of novel 8-hydroxyquinoline derivatives, a standardized and reproducible assay is essential. The broth microdilution method is a gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Protocol: Broth Microdilution for MIC Determination

  • Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Create a series of two-fold serial dilutions in a 96-well microtiter plate using appropriate growth medium (e.g., Mueller-Hinton Broth).

  • Inoculum Preparation: Culture the target bacterial strain overnight. Dilute the culture to achieve a standardized concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate containing the compound dilutions. Include positive (bacteria only) and negative (medium only) controls.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Result Interpretation: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be assessed visually or by measuring optical density with a plate reader.

MIC_Assay_Workflow cluster_setup Plate Setup cluster_inoculation Inoculation cluster_incubation Incubation & Reading stock Prepare Compound Stock Solution dilute Perform 2-fold Serial Dilutions in 96-well Plate stock->dilute inoculate Add Inoculum to All Wells dilute->inoculate culture Prepare Standardized Bacterial Inoculum (5x10^5 CFU/mL) culture->inoculate incubate Incubate Plate (37°C, 18-24h) inoculate->incubate read Read Results Visually or with Plate Reader incubate->read result Determine MIC Value read->result

Caption: Standard workflow for a broth microdilution MIC assay.

Conclusion and Future Directions

The 5,8-dichloro-4-hydroxyquinoline scaffold and its analogs, particularly those based on the 8-hydroxyquinoline core, represent a class of compounds with immense therapeutic versatility. Their ability to modulate metal ion homeostasis provides a robust mechanism for developing novel treatments for infectious diseases, cancer, and neurodegenerative disorders. Future research should focus on refining the structure-activity relationships to enhance target specificity and minimize off-target effects. The development of advanced drug delivery systems could also improve the bioavailability and therapeutic index of these potent molecules, paving the way for their successful clinical translation.

References

  • Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. PMC. [Link]

  • Process for the production of 5,7-dichloro-8-hydroxy-quinoline and 5,7-dichloro-8-hydroxy-quinaldine.
  • Synthesis of 8-Hydroxyquinoline Derivatives as Novel Antitumor Agents. PMC. [Link]

  • 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. SciSpace. [Link]

  • Structure of 5,7-dichloro-8-hydroxyquinoline. ResearchGate. [Link]

  • 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Open Access Journals. [Link]

  • The 8-Hydroxyquinoline Derivatives of 1,4-Naphthoquinone: Synthesis, Computational Analysis, and Anticancer Activity. MDPI. [Link]

  • Synthesis of 8-Hydroxyquinoline Derivatives as Novel Antitumor Agents. ResearchGate. [Link]

  • Insight into the Molecular Interaction of Cloxyquin (5-chloro-8-hydroxyquinoline) with Bovine Serum Albumin: Biophysical Analysis and Computational Simulation. PMC. [Link]

  • Spectroscopic characterization of 8-hydroxy-5-nitroquinoline and 5-chloro-8-hydroxy quinoline and investigation of its reactive properties by DFT calculations and molecular dynamics simulations. ResearchGate. [Link]

  • The 8-Hydroxyquinoline Derivatives of 1,4-Naphthoquinone: Synthesis, Computational Analysis, and Anticancer Activity. PubMed Central. [Link]

  • Evaluation of the Biological Activity of Naturally Occurring 5,8-Dihydroxycoumarin. MDPI. [Link]

  • Highlights of the chemistry and pharmacological potential of 8-hydroxyquinoline: a review. ResearchGate. [Link]

Sources

Protocols & Analytical Methods

Application

Application Notes &amp; Protocols: The Use of 5,8-Dichloro-4-hydroxyquinoline in Cell Culture Experiments

Executive Overview 5,8-Dichloro-4-hydroxyquinoline is a halogenated derivative of the 4-quinolinol class of compounds. As a member of the broader quinoline family, which includes well-known agents like chloroquine and hy...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Overview

5,8-Dichloro-4-hydroxyquinoline is a halogenated derivative of the 4-quinolinol class of compounds. As a member of the broader quinoline family, which includes well-known agents like chloroquine and hydroxychloroquine, it is gaining interest in cellular biology and drug development for its diverse biological activities.[1] These activities primarily stem from its ability to interfere with fundamental cellular processes, including lysosomal function and metal ion homeostasis.[2][3] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of 5,8-Dichloro-4-hydroxyquinoline in a cell culture setting. It outlines its mechanism of action, provides detailed protocols for its application, and offers insights into data interpretation and best practices for handling.

Physicochemical Properties and Safe Handling

A thorough understanding of the compound's properties is critical for accurate and reproducible experimental design.

PropertyValueSource
Chemical Name 5,7-dichloroquinolin-8-ol[4]
CAS Number 773-76-2[4]
Molecular Formula C₉H₅Cl₂NO[4]
Molecular Weight 214.05 g/mol [4]
Appearance Beige or Fluffy Powder[4]
Solubility Practically insoluble in water. Soluble in DMSO, alkali, benzene, and petroleum ether. Slightly soluble in ethanol, acetone, and chloroform.[4][5]

Safety & Handling Precautions: 5,8-Dichloro-4-hydroxyquinoline must be handled with care in a laboratory setting.

  • Hazard Classification: Causes skin and serious eye irritation. May cause respiratory irritation.[6]

  • Personal Protective Equipment (PPE): Always wear protective gloves, a lab coat, and safety glasses when handling the solid compound and its solutions.[7]

  • Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Avoid contact with skin and eyes. Wash hands thoroughly after handling.[6]

  • Storage: Store the solid compound and stock solutions in a tightly sealed container in a cool, dry place, protected from light. For long-term storage, -20°C is recommended.

Scientific Foundation: Mechanism of Action

The biological effects of 5,8-Dichloro-4-hydroxyquinoline and related compounds are multifaceted. The primary mechanism involves the disruption of lysosomal function, a pathway shared with its well-studied analog, hydroxychloroquine.[2][8]

A. Lysosomotropic Activity and Autophagy Inhibition: As a weak base, 5,8-Dichloro-4-hydroxyquinoline can freely cross cellular membranes and accumulate within the acidic environment of lysosomes.[2] This process, known as lysosomotropism, leads to an increase in the intralysosomal pH. The elevation of pH neutralizes the acidic environment required by lysosomal hydrolases to function, effectively inhibiting their degradative capabilities.[9]

This disruption has a profound impact on autophagy, a cellular recycling process where damaged organelles and proteins are engulfed in autophagosomes, which then fuse with lysosomes for degradation. By inhibiting lysosomal function, 5,8-Dichloro-4-hydroxyquinoline blocks the final step of this pathway, leading to the accumulation of autophagosomes and a failure to clear cellular debris.[8] This mechanism makes it a valuable tool for studying autophagic flux.

G cluster_cell Cell Cytoplasm cluster_lysosome Cmpd 5,8-Dichloro-4- hydroxyquinoline Lysosome Lysosome (Acidic pH) Cmpd->Lysosome Diffuses into lysosome Membrane Lysosomal Membrane Protonation Compound becomes protonated (trapped) pH_Increase Lysosomal pH Increases Protonation->pH_Increase Enzyme_Inhibition Inhibition of Acid Hydrolases pH_Increase->Enzyme_Inhibition Degradation Degradation (Inhibited) Enzyme_Inhibition->Degradation Prevents Autophagosome Autophagosome Autolysosome Autolysosome (Fusion Blocked) Autophagosome->Autolysosome Fusion with Lysosome Autolysosome->Degradation

Caption: Proposed mechanism of 5,8-Dichloro-4-hydroxyquinoline.

B. Anticancer and Antiproliferative Effects: The disruption of autophagy and lysosomal integrity is a key contributor to the anticancer properties of quinoline derivatives.[10] Cancer cells often have a high metabolic rate and rely on autophagy to survive stress and recycle nutrients. By inhibiting this survival mechanism, 5,8-Dichloro-4-hydroxyquinoline can induce cytotoxicity in cancer cells.[11] Additionally, its ability to chelate metal ions, such as iron and copper, may disrupt the function of metalloenzymes that are critical for cell proliferation.[1][3]

Experimental Protocols

The following protocols provide a framework for incorporating 5,8-Dichloro-4-hydroxyquinoline into cell culture experiments. It is imperative to optimize these protocols for specific cell lines and experimental goals.

Protocol 1: Preparation of Concentrated Stock Solution

Rationale: Due to its poor aqueous solubility, a concentrated stock solution in an organic solvent is required. Dimethyl sulfoxide (DMSO) is the recommended solvent.[5]

Materials:

  • 5,8-Dichloro-4-hydroxyquinoline powder

  • Anhydrous, sterile DMSO

  • Sterile microcentrifuge tubes or amber vials

  • Calibrated precision balance and vortex mixer

Procedure:

  • Calculation: Determine the mass of powder needed for your desired stock concentration and volume. For a 10 mM stock solution (MW = 214.05 g/mol ): Mass (mg) = 10 mmol/L * 0.21405 g/mmol * Volume (L) * 1000 mg/g Example: For 1 mL of a 10 mM stock, you need 2.14 mg.

  • Weighing: Carefully weigh the calculated amount of 5,8-Dichloro-4-hydroxyquinoline powder in a sterile microcentrifuge tube.

  • Dissolution: Add the appropriate volume of sterile DMSO to the tube.

  • Mixing: Vortex thoroughly for 2-5 minutes until the powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.

  • Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C, protected from light. The stock solution is typically stable for several months under these conditions.

Note: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. Always include a vehicle control (DMSO alone) in your experiments.

Protocol 2: Determining the IC₅₀ (Half-maximal Inhibitory Concentration)

Rationale: The cytotoxic effect of the compound is cell-type dependent. A dose-response experiment is essential to determine the appropriate working concentration range for your specific cell line.

Workflow:

G start Seed cells in 96-well plates incubate1 Incubate 24h (allow attachment) start->incubate1 prepare_dilutions Prepare serial dilutions of compound in media incubate1->prepare_dilutions add_compound Add compound dilutions and vehicle control to wells prepare_dilutions->add_compound incubate2 Incubate for desired duration (e.g., 48-72h) add_compound->incubate2 add_reagent Add viability reagent (e.g., MTT, CellTiter-Glo) incubate2->add_reagent incubate3 Incubate as per reagent protocol add_reagent->incubate3 read_plate Read absorbance or luminescence incubate3->read_plate analyze Analyze data: Normalize to control, plot dose-response curve, calculate IC₅₀ read_plate->analyze

Caption: Workflow for determining IC₅₀ using a cell viability assay.

Procedure (using MTT assay as an example):

  • Cell Seeding: Seed your cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Compound Dilution: Prepare a series of 2x concentrated dilutions of 5,8-Dichloro-4-hydroxyquinoline in fresh culture medium. A typical starting range might be from 200 µM down to 0.1 µM (which will be 100 µM to 0.05 µM final concentration). Also, prepare a vehicle control (medium with the highest concentration of DMSO used).

  • Treatment: Remove the old medium from the cells and add 100 µL of the appropriate compound dilution or vehicle control to each well (in triplicate).

  • Incubation: Incubate the plate for a relevant period (e.g., 48 or 72 hours).

  • MTT Assay: a. Add 10 µL of 5 mg/mL MTT reagent to each well and incubate for 3-4 hours at 37°C. b. Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. c. Read the absorbance at 570 nm using a plate reader.

  • Data Analysis: a. Average the replicate readings. b. Normalize the data to the vehicle control (set as 100% viability). c. Plot percent viability versus log[concentration] and use non-linear regression (log(inhibitor) vs. response) to calculate the IC₅₀ value.

Data Interpretation & Troubleshooting

ObservationPossible CauseSuggested Action
Precipitate in Media Compound concentration exceeds its solubility limit in the aqueous medium.Lower the final concentration. Ensure the DMSO stock is fully dissolved before diluting into the medium. Do not exceed a final DMSO concentration of 0.5%.
High Variability in Assay Inconsistent cell seeding, edge effects in the plate, or pipetting errors.Ensure a homogenous cell suspension when seeding. Avoid using the outer wells of the plate. Use calibrated pipettes.
No Cellular Effect Observed The concentration range is too low, the incubation time is too short, or the cell line is resistant.Test a higher concentration range. Increase the treatment duration. Confirm the activity of your compound stock on a known sensitive cell line.

References

  • Schreiner, A., & Cotta, M. (2020). Mechanisms of action of hydroxychloroquine and chloroquine: implications for rheumatology. Nature Reviews Rheumatology. [Link]

  • Fox, R. I. (1993). Mechanism of action of hydroxychloroquine as an antirheumatic drug. Seminars in Arthritis and Rheumatism. [Link]

  • Kaufmann, A. M., & Krise, J. P. (2007). Lysosomal sequestration of amine-containing drugs: analysis and therapeutic implications. Journal of Pharmaceutical Sciences.
  • Solubility of Things. (n.d.). 5,7-Dichloro-8-hydroxyquinoline. [Link]

  • Chen, D., et al. (2012). Synthesis of 8-Hydroxyquinoline Derivatives as Novel Antitumor Agents. Molecules. [Link]

  • MDPI. (2022). The 8-Hydroxyquinoline Derivatives of 1,4-Naphthoquinone: Synthesis, Computational Analysis, and Anticancer Activity. [Link]

  • Frontiers Media S.A. (2023). Promising anticancer agents based on 8-hydroxyquinoline hydrazone copper(II) complexes. [Link]

  • MDPI. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. [Link]

  • ResearchGate. (2012). Synthesis of 8-Hydroxyquinoline Derivatives as Novel Antitumor Agents. [Link]

  • Wikipedia. (n.d.). Hydroxychloroquine. [Link]

  • Fisher Scientific. (n.d.). SAFETY DATA SHEET - 5,7-Dichloro-8-hydroxyquinoline. [Link]

  • ACS Publications. (2019). Solid−Liquid Equilibrium of 5‐Chloro-8-hydroxyquinoline and 5,7-Dichloro-8-hydroxyquinoline in Six Pure Solvents. [Link]

  • PubMed. (1993). Mechanism of action of hydroxychloroquine as an antirheumatic drug. [Link]

  • MDPI. (2022). The 8-Hydroxyquinoline Derivatives of 1,4-Naphthoquinone: Synthesis, Computational Analysis, and Anticancer Activity. [Link]

  • MDPI. (2023). A Potent Fluorescent Derivative of 8-Hydroxyquinoline Suggests Cell Wall Damage as a Possible Cellular Action of the 5-Triazole 8-Hydroxyquinoline Class. [Link]

  • Frontiers Media S.A. (2023). Promising anticancer agents based on 8-hydroxyquinoline hydrazone copper(II) complexes. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

How to prevent the degradation of 5,8-Dichloro-4-hydroxyquinoline in stock solutions

A Guide to Preventing Degradation in Stock Solutions Welcome to the technical support guide for 5,8-Dichloro-4-hydroxyquinoline. As a Senior Application Scientist, I understand that the integrity of your reagents is para...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Preventing Degradation in Stock Solutions

Welcome to the technical support guide for 5,8-Dichloro-4-hydroxyquinoline. As a Senior Application Scientist, I understand that the integrity of your reagents is paramount to the success and reproducibility of your research. 5,8-Dichloro-4-hydroxyquinoline, a potent halogenated derivative of 4-hydroxyquinoline, is a valuable compound in various research applications, including drug development. However, like many complex organic molecules, its stability in solution can be a significant concern.

This guide is designed to provide you with field-proven insights and practical solutions to common challenges encountered when preparing and storing stock solutions of this compound. We will delve into the causality behind degradation and provide self-validating protocols to ensure the long-term stability and efficacy of your experimental solutions.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you might encounter with your 5,8-Dichloro-4-hydroxyquinoline stock solutions in a direct question-and-answer format.

Q1: My stock solution of 5,8-Dichloro-4-hydroxyquinoline has turned yellow or brown. What does this signify and is it still usable?

A1: A visible color change is a primary indicator of chemical degradation. The pure compound is typically a light-colored powder, and its solutions in appropriate solvents should be colorless to very pale yellow. The development of a yellow or brown tint strongly suggests the formation of degradation products, which can arise from several mechanisms:

  • Oxidation: The quinoline ring system and the hydroxyl group are susceptible to oxidation, especially when exposed to atmospheric oxygen. This process can be accelerated by light and the presence of trace metal impurities. Oxidative degradation often leads to the formation of colored, conjugated byproducts.

  • Photodegradation: 4-Hydroxyquinoline derivatives are known to be sensitive to light, particularly in the UV spectrum.[1] Exposure to ambient laboratory light over time can provide the energy needed to initiate degradative reactions, such as dehalogenation or ring cleavage.[2][3] Studies on the related compound hydroxychloroquine have shown that photolysis is a major abiotic degradation process, with degradation being significantly faster at higher pH values.[3]

Is it usable? It is strongly recommended not to use a discolored solution for any quantitative or sensitive biological experiments. The presence of unknown degradation products can lead to unpredictable results, altered pharmacology, or direct interference with your assay system. The original concentration of the active compound is also no longer reliable.

Q2: What is the best solvent for preparing a stable, long-term stock solution?

A2: The choice of solvent is critical for maximizing the stability of 5,8-Dichloro-4-hydroxyquinoline. The ideal solvent should fully dissolve the compound without reacting with it. Based on solubility data and chemical principles, here is a breakdown of common laboratory solvents.

For long-term storage, high-purity, anhydrous-grade aprotic solvents are superior. DMSO (Dimethyl Sulfoxide) is highly recommended as it is an excellent solvent for many quinoline derivatives and its aprotic nature prevents hydrolysis.[4]

SolventSolubility & Stability ConsiderationsRecommendation
DMSO Excellent solubilizing power.[4] As an aprotic solvent, it minimizes the risk of hydrolysis. Can freeze at 18.5°C, so ensure it is fully thawed and mixed before use.Highly Recommended for high-concentration, long-term stocks.
DMF Good solubilizing power.[5] Another suitable aprotic polar solvent.Recommended .
Ethanol Good solubility. However, as a protic solvent, it may participate in slower, long-term degradation reactions.Suitable for short-term storage or for preparing intermediate dilutions.
Acetonitrile Lower solubility compared to DMSO or DMF.[5]Use with caution ; may not be suitable for high-concentration stocks.
Aqueous Buffers Very limited water solubility.[4] Stability is highly pH-dependent.[3][6] Not recommended for primary stock solutions.Not Recommended for long-term stock. Prepare fresh dilutions from a DMSO stock for experiments.
Q3: I suspect my stock solution has degraded, even without a color change. How can I analytically confirm its integrity?

A3: Visual inspection is not sufficient to guarantee stability. The appearance of new peaks in a chromatogram is a definitive sign of degradation.[1] A stability-indicating analytical method is required for confirmation. High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) coupled with a PDA (Photodiode Array) detector is the industry standard.[7][8]

Here is a logical workflow for assessing the stability of your solution:

G cluster_0 Stability Assessment Workflow A Prepare fresh stock solution in recommended solvent (e.g., DMSO) B Analyze immediately (T=0) using a validated UPLC-PDA method A->B Establish baseline C Store aliquots of the stock under desired conditions (e.g., -20°C, 4°C, RT, dark, light) B->C Start stability study D Analyze aliquots at predetermined time points (e.g., 1 week, 1 month, 3 months) C->D Age samples E Compare chromatograms: - Area of parent peak - Presence of new peaks D->E Data analysis F Degradation Confirmed: Parent peak area <95% of T=0 OR new peaks >0.5% E->F If degraded G Solution is Stable: No significant change from T=0 E->G If stable

Caption: Workflow for troubleshooting and confirming solution stability.

For definitive identification of the degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS) is the preferred technique as it provides crucial molecular weight and structural information.[9][10]

Q4: How critical are storage temperature and light exposure for my stock solution?

A4: Temperature and light are two of the most significant factors influencing the rate of chemical degradation.

  • Temperature: Chemical reactions, including degradation, slow down at lower temperatures. Storing your stock solution at room temperature is not recommended for periods longer than a single workday. For optimal long-term stability, frozen storage is essential.

  • Light Exposure: As previously mentioned, quinoline compounds can be photosensitive.[1] Ambient lab lighting can be sufficient to induce photodegradation over weeks or months.

The following table summarizes the recommended storage protocols:

ConditionDurationTemperatureLight ConditionRationale
Working Solution < 8 hoursRoom TemperatureN/AFor immediate experimental use.
Short-Term 1-2 weeks2-8°C (Refrigerated)Protected from lightSlows degradation for frequently used stocks.
Long-Term > 2 weeks-20°C or -80°C (Frozen)Protected from lightOptimal for preservation. Minimizes all degradation pathways.

Crucial Insight: Always use amber glass vials or wrap standard vials in aluminum foil to protect the solution from light.[1] This is a simple but critical step to prevent photodegradation.

Frequently Asked Questions (FAQs)

  • Q: Is it better to store 5,8-Dichloro-4-hydroxyquinoline as a dry powder or in solution?

    • A: For maximum long-term stability, the compound should always be stored as a dry, solid powder under cool, dry, and dark conditions as recommended by the supplier.[11] Prepare a stock solution only when you are ready to begin a series of experiments.

  • Q: My DMSO stock solution solidified in the -20°C freezer. Is this a problem?

    • A: No, this is normal. DMSO has a freezing point of ~18.5°C. The solution will freeze solid at -20°C. To use it, allow the vial to warm to room temperature and ensure the contents are fully liquid and homogenous by vortexing gently before opening. Repeated freeze-thaw cycles should be minimized by preparing smaller, single-use aliquots.

  • Q: Can I prepare my stock solution in an aqueous buffer for convenience?

    • A: This is not recommended for a stock solution due to the compound's poor aqueous solubility and the high potential for pH-dependent hydrolysis and photodegradation.[3][4] Always prepare high-concentration stocks in an anhydrous organic solvent like DMSO and make fresh dilutions into your aqueous experimental buffer immediately before use.

Protocols for Ensuring Stock Solution Integrity

Adherence to standardized protocols is the best way to ensure reproducible results.

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
  • Pre-analysis: Allow the vial of solid 5,8-Dichloro-4-hydroxyquinoline and the bottle of anhydrous DMSO to equilibrate to room temperature inside a desiccator for at least 30 minutes. This prevents condensation of atmospheric water.

  • Weighing: On a calibrated analytical balance, accurately weigh out the desired amount of the compound (e.g., 2.14 mg for 1 mL of a 10 mM solution; MW = 214.05 g/mol ).

  • Dissolution: Transfer the powder to an appropriately sized amber glass vial. Using a calibrated pipette, add the calculated volume of anhydrous DMSO.

  • Homogenization: Cap the vial tightly and vortex at room temperature until the solid is completely dissolved. Gentle warming in a 37°C water bath can be used if dissolution is slow, but do not overheat.

  • Aliquoting & Storage: Dispense the solution into smaller, single-use aliquots in amber micro-vials. This minimizes freeze-thaw cycles and contamination risk.

  • Inert Gas Overlay (Optional but Recommended): For ultimate long-term stability, gently flush the headspace of each aliquot with an inert gas like argon or nitrogen before capping.

  • Storage: Label the aliquots clearly with the compound name, concentration, date, and solvent. Store immediately at -20°C or -80°C, protected from light.

Protocol 2: Validating Stability via Forced Degradation Study

A forced degradation study is essential for understanding the stability profile of the molecule and validating that your analytical method can detect degradation products.[8]

  • Preparation: Prepare a stock solution in the chosen solvent (e.g., 1 mg/mL in acetonitrile/water).

  • Stress Conditions: Expose aliquots of the solution to various stress conditions in parallel with a control sample protected from stress:

    • Acid Hydrolysis: Add 0.1 M HCl and incubate at 60°C.

    • Base Hydrolysis: Add 0.1 M NaOH and incubate at 60°C.

    • Oxidation: Add 3% H₂O₂ and keep at room temperature.

    • Photolysis: Expose to direct UV light (e.g., 254 nm) or sunlight.[8]

  • Analysis: At set time points (e.g., 2, 4, 8, 24 hours), take a sample, neutralize if necessary, and analyze by a UPLC-PDA method.

  • Evaluation: Compare the chromatograms of the stressed samples to the control. The method is considered "stability-indicating" if the degradation product peaks are well-resolved from the parent compound peak. This study reveals that the compound is most susceptible to degradation under specific conditions, reinforcing the need for proper storage.[8]

Below is a conceptual diagram of potential degradation pathways informed by the behavior of related quinoline compounds.

G cluster_0 Potential Degradation Pathways cluster_1 Oxidation cluster_2 Photodegradation (UV Light) cluster_3 Extreme pH (Hydrolysis) Parent 5,8-Dichloro-4-hydroxyquinoline Oxidized Ring-Opened Products or Quinone-like species Parent->Oxidized O2, light, metal ions Dehalogenated Monochloro- or Deschloro-hydroxyquinoline Parent->Dehalogenated Hydrolyzed Potential modification of hydroxyl or chloro groups Parent->Hydrolyzed H+ / OH-

Sources

Optimization

Technical Support Center: Refining Protocols for the Biological Screening of 5,8-Dichloro-4-hydroxyquinoline

This guide is designed to provide researchers, scientists, and drug development professionals with in-depth technical support for the biological screening of 5,8-Dichloro-4-hydroxyquinoline. It addresses common challenge...

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed to provide researchers, scientists, and drug development professionals with in-depth technical support for the biological screening of 5,8-Dichloro-4-hydroxyquinoline. It addresses common challenges and frequently asked questions to ensure the integrity and reproducibility of your experimental data.

Section 1: Frequently Asked Questions (FAQs)

This section covers the fundamental aspects of working with 5,8-Dichloro-4-hydroxyquinoline.

1.1 What is 5,8-Dichloro-4-hydroxyquinoline and what are its known biological activities?

5,8-Dichloro-4-hydroxyquinoline is a halogenated derivative of 4-hydroxyquinoline. Quinoline and its derivatives are a significant class of heterocyclic compounds known for a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1] Specifically, 8-hydroxyquinolines are recognized for their metal-chelating properties, which are often linked to their biological effects.[2] The presence of halogen atoms can further modulate the biological activity of the quinoline scaffold.

1.2 How should I prepare a stock solution of 5,8-Dichloro-4-hydroxyquinoline?

Due to the hydrophobic nature of the quinoline ring, 5,8-Dichloro-4-hydroxyquinoline is expected to have low solubility in aqueous buffers.

  • Recommended Solvent: Prepare a high-concentration stock solution in an organic solvent such as dimethyl sulfoxide (DMSO).

  • Storage: Store the stock solution at -20°C or -80°C to maintain stability. It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles.

1.3 What is the stability of 5,8-Dichloro-4-hydroxyquinoline in experimental conditions?

  • Recommendation: Prepare fresh dilutions of the compound in your assay buffer or cell culture medium immediately before each experiment. Protect solutions from light as a precautionary measure.

Section 2: Troubleshooting Guide

This section addresses specific issues that may arise during the biological screening of 5,8-Dichloro-4-hydroxyquinoline.

2.1 I am observing precipitation of the compound in my cell culture medium. What should I do?

  • Problem: Precipitation of the test compound can lead to inaccurate and irreproducible results by altering the effective concentration and potentially causing physical damage to cells.

  • Possible Causes & Solutions:

    • Low Aqueous Solubility: The final concentration of DMSO in your culture medium should typically be kept below 0.5% (v/v) to avoid solvent-induced cytotoxicity. If the compound precipitates at the desired final concentration, it indicates that its solubility limit in the aqueous environment has been exceeded.

      • Action: Determine the maximum soluble concentration of 5,8-Dichloro-4-hydroxyquinoline in your specific cell culture medium by serial dilution and visual inspection (or light scattering measurements) before proceeding with biological assays.

    • Interaction with Media Components: Components of the cell culture medium, such as proteins in fetal bovine serum (FBS), can sometimes interact with test compounds and reduce their solubility.

      • Action: Test the solubility of the compound in both serum-free and serum-containing media to assess the impact of serum proteins.

2.2 My results from fluorescence-based assays are inconsistent or show unexpected quenching.

  • Problem: Quinoline derivatives are known to possess intrinsic fluorescence properties and can also act as fluorescence quenchers, leading to assay artifacts.[4][5]

  • Possible Causes & Solutions:

    • Intrinsic Fluorescence: The compound itself may fluoresce at the excitation/emission wavelengths of your assay, leading to a high background signal.

      • Action: Run a control experiment with the compound in assay buffer without the fluorescent probe to measure its intrinsic fluorescence. If significant, subtract this background from your experimental readings.

    • Fluorescence Quenching: The compound may be quenching the fluorescence of your assay probe through mechanisms like Förster Resonance Energy Transfer (FRET) or collisional quenching.[6]

      • Action: Perform a control experiment in a cell-free system to assess the direct effect of 5,8-Dichloro-4-hydroxyquinoline on the fluorescence of your assay reagent. If quenching is observed, consider using an alternative, non-fluorescence-based assay.

2.3 I am observing non-specific inhibition in my enzyme assays.

  • Problem: Some small molecules can cause promiscuous enzyme inhibition through the formation of aggregates in solution.[7][8] These aggregates can sequester the enzyme, leading to apparent inhibition that is not due to specific binding at the active site.

  • Possible Causes & Solutions:

    • Compound Aggregation: At higher concentrations, hydrophobic compounds like 5,8-Dichloro-4-hydroxyquinoline may form colloidal aggregates.[7][9]

      • Action: To test for aggregation-based inhibition, include a small amount of a non-ionic detergent (e.g., 0.01% Triton X-100) in your assay buffer.[8] If the inhibitory activity is significantly reduced in the presence of the detergent, it is likely an artifact of aggregation.

2.4 The observed biological activity does not follow a clear dose-response relationship.

  • Problem: A lack of a classical sigmoidal dose-response curve can indicate complex biological effects or assay interference.

  • Possible Causes & Solutions:

    • Cytotoxicity at High Concentrations: At higher concentrations, the compound may be causing general cytotoxicity, which can mask any specific biological effects.

      • Action: Always determine the cytotoxic concentration range of the compound in your cell line of interest before performing functional assays.

    • Metal Chelation Effects: 8-Hydroxyquinolines are potent metal chelators.[2] The chelation of essential metal ions from the assay buffer or cell culture medium could lead to non-specific effects, particularly in enzymatic assays that rely on metal cofactors.[10]

      • Action: If a metal-dependent enzyme is being studied, consider supplementing the assay buffer with the relevant metal ion to see if this rescues the inhibitory effect.

Section 3: Experimental Protocols

The following are detailed, step-by-step methodologies for key experiments. These protocols are designed to be self-validating by including essential controls.

3.1 Protocol: Cell Viability (MTT) Assay

This protocol is adapted for assessing the cytotoxicity of 5,8-Dichloro-4-hydroxyquinoline.[11][12]

  • Materials:

    • 5,8-Dichloro-4-hydroxyquinoline

    • DMSO

    • Cell line of interest

    • Complete cell culture medium

    • 96-well cell culture plates

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

    • Microplate reader

  • Step-by-Step Procedure:

    • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

    • Compound Preparation: Prepare a series of dilutions of the 5,8-Dichloro-4-hydroxyquinoline stock solution in complete culture medium. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.

    • Treatment: Remove the overnight culture medium from the cells and replace it with the medium containing the different concentrations of the compound. Include vehicle control wells (medium with the same final concentration of DMSO).

    • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

    • MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

    • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm (with a reference wavelength of 630 nm if desired) using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the log of the compound concentration to determine the IC50 value.

Table 1: Recommended Controls for the MTT Assay

ControlPurpose
Vehicle Control To assess the effect of the solvent (e.g., DMSO) on cell viability.
Untreated Control To represent 100% cell viability.
Positive Control A known cytotoxic agent to ensure the assay is performing as expected.
Media Blank To measure the background absorbance of the culture medium and MTT.

3.2 Protocol: Generic Enzyme Inhibition Assay

This protocol provides a framework for assessing the inhibitory potential of 5,8-Dichloro-4-hydroxyquinoline against a target enzyme.[3][13]

  • Materials:

    • 5,8-Dichloro-4-hydroxyquinoline

    • DMSO

    • Target enzyme

    • Enzyme substrate

    • Assay buffer

    • 96-well assay plate

    • Microplate reader

  • Step-by-Step Procedure:

    • Compound Preparation: Prepare a serial dilution of 5,8-Dichloro-4-hydroxyquinoline in the assay buffer. Maintain a constant final DMSO concentration.

    • Assay Setup: In a 96-well plate, add the assay buffer, the enzyme, and the different concentrations of the compound. Include a vehicle control (enzyme with DMSO) and a no-enzyme control (buffer and substrate only).

    • Pre-incubation: Pre-incubate the plate for a defined period (e.g., 15-30 minutes) at the optimal temperature for the enzyme to allow for compound-enzyme interaction.

    • Reaction Initiation: Initiate the reaction by adding the substrate to all wells.

    • Kinetic or Endpoint Measurement: Monitor the reaction progress by measuring the change in absorbance or fluorescence over time (kinetic assay) or after a fixed incubation period (endpoint assay) using a microplate reader.

  • Data Analysis:

    • Calculate the initial reaction velocity (rate) for each concentration of the inhibitor.

    • Determine the percentage of inhibition relative to the vehicle control.

    • Plot the percentage of inhibition against the log of the inhibitor concentration to calculate the IC50 value.

Table 2: Recommended Controls for Enzyme Inhibition Assays

ControlPurpose
Vehicle Control To determine the 100% enzyme activity in the presence of the solvent.
No Enzyme Control To measure the rate of non-enzymatic substrate degradation.
Positive Control Inhibitor A known inhibitor of the target enzyme to validate the assay.
Aggregation Control Include 0.01% Triton X-100 in a parallel set of experiments to test for non-specific inhibition.[8]

Section 4: Visualizations

Diagram 1: Troubleshooting Workflow for Compound Precipitation

G start Precipitation Observed in Assay check_solubility Determine Max Soluble Concentration in Media start->check_solubility is_soluble Is Compound Soluble at Working Concentration? check_solubility->is_soluble check_serum Test Solubility in Serum-Free vs. Serum-Containing Media check_solubility->check_serum proceed Proceed with Assay at Soluble Concentration is_soluble->proceed Yes lower_conc Lower Working Concentration is_soluble->lower_conc No lower_conc->check_solubility reformulate Consider Reformulation (e.g., with excipients) lower_conc->reformulate end Re-evaluate Compound or Assay reformulate->end serum_effect Does Serum Affect Solubility? check_serum->serum_effect serum_free_assay Consider Serum-Free Assay Conditions serum_effect->serum_free_assay Yes serum_effect->end No serum_free_assay->proceed

Caption: A decision tree for troubleshooting compound precipitation in biological assays.

Diagram 2: Workflow for Investigating Assay Interference

G start Inconsistent or Unexpected Results check_fluorescence Is it a Fluorescence-Based Assay? start->check_fluorescence fluorescence_controls Run Controls for Intrinsic Fluorescence and Quenching check_fluorescence->fluorescence_controls Yes check_aggregation Is it an Enzyme Inhibition Assay? check_fluorescence->check_aggregation No is_interference Is Interference Observed? fluorescence_controls->is_interference alternative_assay Switch to a Non-Fluorescence Based Assay is_interference->alternative_assay Yes is_interference->check_aggregation No end Report Findings alternative_assay->end aggregation_control Run Assay with and without 0.01% Triton X-100 check_aggregation->aggregation_control Yes valid_result Result is Likely Valid check_aggregation->valid_result No is_aggregation Is Inhibition Reversed by Detergent? aggregation_control->is_aggregation promiscuous_inhibitor Flag as Potential Promiscuous Inhibitor is_aggregation->promiscuous_inhibitor Yes is_aggregation->valid_result No promiscuous_inhibitor->end valid_result->end

Caption: A workflow for identifying and mitigating common assay interferences with quinoline compounds.

References

  • Mao, W., & Xu, Y. (2020). 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. Metallomics, 12(11), 1735–1750. [Link]

  • Feng, B. Y., & Shoichet, B. K. (2006). Small-molecule aggregates inhibit amyloid polymerization. Nature chemical biology, 2(8), 407–410. [Link]

  • Szymański, P., Mikiciuk-Olasik, E., & Wesołowska, O. (2018). Hybrids of 1,4-Quinone with Quinoline Derivatives: Synthesis, Biological Activity, and Molecular Docking with DT-Diaphorase (NQO1). Molecules (Basel, Switzerland), 23(11), 2915. [Link]

  • Kumar, A., & Rawat, M. (2016). Biological activities of quinoline derivatives. Bioorganic & medicinal chemistry, 24(16), 3367–3381. [Link]

  • Zhang, X., et al. (2012). Quinoline-Based Fluorescence Sensors. IntechOpen. [Link]

  • Zhou, Y., et al. (2024). Quinoline-based compounds can inhibit diverse enzymes that act on DNA. Chembiochem : a European journal of chemical biology, e202400234. [Link]

  • Owen, S. C., et al. (2020). How Do Small Molecule Aggregates Inhibit Enzyme Activity? A Molecular Dynamics Study. Journal of chemical information and modeling, 60(8), 3927–3939. [Link]

  • López-Arellano, R., et al. (2019). Validation of a UPLC-PDA method to study the content and stability of 5-chloro 8-hydroxyquinoline and 5,7-dichloro 8-hydroxyquinoline in medicated feed used in swine farming. Journal of pharmaceutical and biomedical analysis, 166, 264–270. [Link]

  • Cheshmedzhieva, D., et al. (2023). Fused Tetrahydroquinolines Are Interfering with Your Assay. Journal of medicinal chemistry, 66(21), 14571–14578. [Link]

  • Klymchenko, A. S., & Mely, Y. (2020). Fluorescence enhancement of quinolines by protonation. Physical chemistry chemical physics : PCCP, 22(31), 17296–17303. [Link]

  • List, B., & Shabat, D. (2006). A Novel Enzymatic Synthesis of Quinoline Derivatives. Angewandte Chemie (International ed. in English), 45(43), 7232–7235. [Link]

  • Ganjali, M. R., et al. (2025). A Comprehensive Review of the Biological Activities of Medicinal Metal Complexes Synthesized From Quinoline Scaffolds. Applied Organometallic Chemistry, e7497. [Link]

  • Zhou, Y., et al. (2024). Quinoline-based compounds can inhibit diverse enzymes that act on DNA. bioRxiv. [Link]

  • Kumar, A., et al. (2018). A general method for the metal-free, regioselective, remote C–H halogenation of 8-substituted quinolines. Chemical science, 9(32), 6663–6669. [Link]

  • Sedić, M., et al. (2023). Synthesis, Evaluation of Enzyme Inhibition and Redox Properties of Potential Dual COX-2 and 5-LOX Inhibitors. Molecules (Basel, Switzerland), 28(8), 3367. [Link]

  • Eid, A. M., et al. (2024). Synthesis, DFT studies on a series of tunable quinoline derivatives. Scientific reports, 14(1), 15551. [Link]

  • Apak, R., et al. (2022). Metal Ions, Metal Chelators and Metal Chelating Assay as Antioxidant Method. Antioxidants (Basel, Switzerland), 11(1), 143. [Link]

  • Riss, T. L., et al. (2013). Cell Viability Assays. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]

  • Michaels, T. C. T., et al. (2021). Structure-based discovery of small molecule inhibitors of the autocatalytic proliferation of α-synuclein aggregates. bioRxiv. [Link]

  • Smirnovienė, J., et al. (2021). A standard operating procedure for an enzymatic activity inhibition assay. European biophysics journal : EBJ, 50(3-4), 345–352. [Link]

  • Georgiev, S., et al. (2022). Indolizinoquinolinedione Metal Complexes: Structural Characterization, In Vitro Antibacterial, and In Silico Studies. International journal of molecular sciences, 23(21), 13449. [Link]

  • Zhou, Y., et al. (2024). Quinoline-based compounds can inhibit diverse enzymes that act on DNA. Chembiochem : a European journal of chemical biology, e202400234. [Link]

  • Yoon, S., et al. (2022). Structural Basis of Small-Molecule Aggregate Induced Inhibition of a Protein-Protein Interaction. International journal of molecular sciences, 23(15), 8196. [Link]

  • Verkman, A. S. (2005). Fluorescence Quenching of Quinoline Derivatives in a Micelle System. Methods in enzymology, 400, 396–416. [Link]

  • Adan, A., et al. (2016). Guidelines for cell viability assays. The Turkish journal of biology, 40(4), 555-567. [Link]

  • Sancineto, L., et al. (2022). Novel Quinoline Compounds Active in Cancer Cells through Coupled DNA Methyltransferase Inhibition and Degradation. International journal of molecular sciences, 23(19), 11843. [Link]

  • Wang, Y., et al. (2025). Synthesis and biological evaluation of substituted quinolines containing piperazine moieties against Influenza A virus. Bioorganic & medicinal chemistry, 129, 117899. [Link]

  • McGovern, S. L., et al. (2003). A detergent-based assay for the detection of promiscuous inhibitors. Journal of medicinal chemistry, 46(19), 4265–4272. [Link]

  • Ganjali, M. R., et al. (2025). A Comprehensive Review of the Biological Activities of Medicinal Metal Complexes Synthesized From Quinoline Scaffolds. Applied Organometallic Chemistry, e7497. [Link]

  • Dahlin, J. L., et al. (2015). Assay Interference by Chemical Reactivity. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]

  • Dojindo Molecular Technologies, Inc. (n.d.). Measuring Cell Viability / Cytotoxicity. Dojindo. [Link]

  • Weisenthal, L. M. (1991). Differential Staining Cytotoxicity Assay. In Methods in Molecular Biology. Humana Press. [Link]

Sources

Troubleshooting

Technical Support Center: Scale-Up Production of 5,8-Dichloro-4-hydroxyquinoline

Welcome to the technical support center for the synthesis and scale-up of 5,8-Dichloro-4-hydroxyquinoline. This guide is designed for researchers, chemists, and process development professionals to navigate the common ch...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and scale-up of 5,8-Dichloro-4-hydroxyquinoline. This guide is designed for researchers, chemists, and process development professionals to navigate the common challenges encountered during the production of this important quinoline derivative. Drawing from established chemical principles and field-proven insights, this document provides in-depth troubleshooting advice and answers to frequently asked questions to ensure a safe, efficient, and reproducible synthesis.

I. Process Overview: The Gould-Jacobs Approach

The most common and industrially relevant route to 5,8-Dichloro-4-hydroxyquinoline is the Gould-Jacobs reaction.[1][2][3] This multi-step synthesis involves the initial condensation of 2,5-dichloroaniline with diethyl ethoxymethylenemalonate (DEEM), followed by a high-temperature thermal cyclization to form the quinoline ring system. Subsequent hydrolysis and decarboxylation yield the final product.[2]

While robust, scaling this process from the bench to pilot or production scale introduces significant challenges related to reaction control, impurity profiles, and product isolation. This guide will address these specific issues.

Gould_Jacobs_Workflow cluster_0 Step 1: Condensation cluster_1 Step 2: Thermal Cyclization cluster_2 Step 3: Hydrolysis & Decarboxylation A 2,5-Dichloroaniline C Diethyl (2,5-dichloroanilino)methylenemalonate (Intermediate) A->C Heat (e.g., 100-120°C) Ethanol removal B Diethyl Ethoxymethylenemalonate (DEEM) B->C Heat (e.g., 100-120°C) Ethanol removal D Ethyl 5,8-dichloro-4-hydroxyquinoline- 3-carboxylate C->D High Temp (240-260°C) Heat Transfer Fluid (e.g., Dowtherm A) E 5,8-Dichloro-4-hydroxyquinoline- 3-carboxylic acid D->E Aqueous NaOH Saponification F 5,8-Dichloro-4-hydroxyquinoline (Final Product) E->F Heat / Acid Decarboxylation Troubleshooting_Cyclization Start Low Yield in Cyclization Step? Cause1 Check for Charring/ Dark Tarry Material Start->Cause1 Yes Cause2 Check IPCs for Incomplete Conversion Start->Cause2 No Sol1a Improve Heat Transfer: - Use Dowtherm A - Optimize Agitation Cause1->Sol1a Likely Cause: Poor Heat Transfer Sol1b Consider Controlled Addition to Hot Solvent Cause1->Sol1b Sol2 Optimize Time/Temp: - Perform DoE Study - Stop reaction at plateau Cause2->Sol2 Likely Cause: Sub-optimal Conditions

Caption: Decision tree for troubleshooting the thermal cyclization step.

Problem 3: Difficult Product Isolation and Purification

Question: After the final hydrolysis and decarboxylation steps, my crude 5,8-Dichloro-4-hydroxyquinoline is a dark solid that is difficult to purify. Recrystallization gives low recovery.

  • Potential Cause 1: Incomplete Hydrolysis or Decarboxylation. The presence of residual ester (from Step 2) or the carboxylic acid intermediate can complicate purification and contaminate the final product.

    • Solution:

      • Monitor for Completion: Use HPLC to monitor both the saponification and decarboxylation steps to ensure full conversion. [4]The UV activity of these quinoline derivatives makes them highly suitable for HPLC analysis.

      • pH Control: During the workup after saponification, carefully adjust the pH to precipitate the carboxylic acid intermediate. [4]This allows for its isolation and purification before the final decarboxylation step, often leading to a cleaner final product.

  • Potential Cause 2: Formation of Colored Impurities. The high temperatures used in the cyclization can generate polymeric or oxidized byproducts, which are often highly colored and difficult to remove.

    • Solution:

      • Charcoal Treatment: During recrystallization, add a small amount of activated carbon (charcoal) to the hot solution. The charcoal will adsorb many of the colored impurities. Filter the hot solution through a pad of celite to remove the charcoal before allowing the solution to cool and crystallize.

      • Solvent Selection: Experiment with different recrystallization solvents. A solvent system that provides good solubility at high temperatures but poor solubility at low temperatures is ideal. Consider solvents like ethanol, acetic acid, or dimethylformamide (DMF), followed by an anti-solvent if necessary.

ParameterRecommended Solvent/ReagentRationale & Key Considerations
Cyclization Medium Dowtherm A / Diphenyl EtherProvides excellent heat transfer and temperature control up to 260°C, minimizing charring. Requires high-temperature equipment and proper ventilation.
Hydrolysis (Saponification) Aqueous Sodium Hydroxide (10-20%)Effectively hydrolyzes the ethyl ester. The reaction is typically monitored by HPLC until the starting material is consumed.
Decarboxylation Heat in high-boiling solvent or neatCan be achieved by further heating the carboxylic acid intermediate, often in the same high-boiling medium used for cyclization, or by isolating and heating the dry acid.
Recrystallization Ethanol, Acetic Acid, DMFChoice depends on the specific impurity profile. Acetic acid is often effective for 4-hydroxyquinolines. Always perform small-scale solubility tests first.

III. Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns when scaling up this synthesis? A1: There are several critical safety points:

  • Reagents: Diethyl ethoxymethylenemalonate (DEEM) can be an irritant and sensitizer. [5][6][7][8][9]2,5-Dichloroaniline is toxic. Always handle these chemicals in a well-ventilated area (fume hood) with appropriate Personal Protective Equipment (PPE), including gloves and safety glasses. [9]* High Temperatures: The cyclization step operates at temperatures (>240°C) that can cause severe burns and pose a fire risk if flammable materials are nearby. Ensure the reactor is rated for such temperatures and that proper engineering controls are in place.

  • Pressure: While not typically a high-pressure reaction, heating solvents in a closed system can generate significant pressure. Ensure reactors are properly vented.

Q2: How can I monitor the reaction progress effectively at a large scale? A2: Relying on visual cues is insufficient for scale-up.

  • Thin-Layer Chromatography (TLC): A quick and effective method for qualitative monitoring. [10]It allows you to visualize the consumption of starting materials and the formation of the product. Use a co-spot (a lane with both starting material and reaction mixture) for unambiguous identification. [10]* High-Performance Liquid Chromatography (HPLC): The preferred method for quantitative analysis. It provides precise information on the percentage of starting material, intermediates, and product, allowing for accurate determination of reaction completion and purity assessment.

Q3: My final product has a slight pink or tan discoloration even after recrystallization. Is this acceptable? A3: Minor discoloration in quinoline compounds is common and often caused by trace amounts of oxidized impurities. While a perfectly white product is ideal, a slight off-white or tan color may be acceptable depending on the purity requirements for the subsequent application. The key is to confirm the purity using analytical methods like HPLC (>99%) and to ensure that the color is not due to significant levels of a specific impurity identified by NMR or LC-MS. If high purity is required, a second recrystallization, possibly with charcoal treatment, may be necessary.

Q4: Can I perform the hydrolysis and decarboxylation in a one-pot fashion after the cyclization? A4: Yes, this is a common approach to improve process efficiency. After the thermal cyclization is complete, the reaction mixture (e.g., in Dowtherm A) can be cooled to a safe temperature (e.g., 100-120°C) before the aqueous sodium hydroxide is carefully added for the hydrolysis step. After saponification is complete, the mixture can be acidified and heated to induce decarboxylation. However, this "one-pot" method can sometimes make workup and purification more challenging due to the presence of the heat transfer fluid. An alternative is to precipitate the cyclized ester by cooling and adding a non-polar solvent, then proceeding with the hydrolysis/decarboxylation on the isolated solid.

IV. References

  • Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Retrieved from [Link]

  • Thakur, G. S., Gupta, A. K., & Jain, S. K. (2024). Synthesis of Quinoline and its Derivatives Using Various Name Reactions: An Overview. IIP Series.

  • Biotage. (n.d.). Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250 oC and 300 oC. Application Note AN056. Retrieved from [Link]

  • MDPI. (2024). Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. Retrieved from [Link]

  • ACS Omega. (2024). Quinoline Synthesis: Nanocatalyzed Green Protocols – An Overview. Retrieved from [Link]

  • Wikipedia. (n.d.). Gould–Jacobs reaction. Retrieved from [Link]

  • MDPI. (n.d.). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Retrieved from [Link]

  • Google Patents. (n.d.). US2558211A - Preparation of 4-hydroxyquinoline compounds. Retrieved from

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. Retrieved from [Link]

  • PubMed Central (PMC). (n.d.). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Retrieved from [Link]

  • ResearchGate. (2025). Process Development and Scale-Up for the Preparation of the 1‑Methyl-quinazoline-2,4-dione Wnt Inhibitor SEN461. Retrieved from [Link]

  • Scientific Research Publishing (SCIRP). (n.d.). Synthesis and Evaluation of 4-Hydroxy Quinolinone Derivatives as Antioxidants of Lubricating Grease. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 4-chloroquinolines by the Gould–Jacobs reaction, followed by chlorination with phosphorus oxychloride. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of the antimalarial chloroquine (9) via the Gould-Jacobs route. Retrieved from [Link]

  • R. G. Gould, W. A. Jacobs, J. Am. Chem. Soc. 61, 2890 (1939).

  • Catalysis Science & Technology (RSC Publishing). (n.d.). 8-Hydroxyquinoline catalysed regioselective synthesis of 1,4-disubstituted-1,2,3-triazoles: realizing Cu-free click chemistry. Retrieved from [Link]

  • Google Patents. (n.d.). US2504875A - Method for producing 4-hydroxyquinolines. Retrieved from

  • ResearchGate. (n.d.). (PDF) 4-Hydroxy-2(1H)-quinolone. Part 1: Synthesis and Reactions. Retrieved from [Link]

  • Asian Journal of Chemistry. (2015). Microwave Assisted Gould-Jacobs Reaction for Synthesis of 3-Acetyl-4-hydroxyquinoline Derivatives. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). Process Development and Scale-up Total Synthesis of Largazole, a Potent Class I Histone Deacetylase Inhibitor. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Diethyl ethoxymethylenemalonate, 99+%. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to the Structural Confirmation of Synthesized 5,8-Dichloro-4-hydroxyquinoline

Introduction: The Imperative of Structural Integrity in Synthesis In the realm of drug discovery and materials science, the synthesis of a target molecule is but the first chapter of its story. The unambiguous confirmati...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative of Structural Integrity in Synthesis

In the realm of drug discovery and materials science, the synthesis of a target molecule is but the first chapter of its story. The unambiguous confirmation of its chemical structure is the critical epilogue that validates the entire synthetic endeavor. An erroneous structural assignment can lead to misinterpreted biological data, wasted resources, and flawed structure-activity relationship (SAR) studies, ultimately jeopardizing program success.[1][2]

This guide focuses on 5,8-dichloro-4-hydroxyquinoline, a member of the quinoline family known for a wide range of biological activities.[3] Its structure presents a specific analytical challenge: confirming the precise location of the two chlorine substituents and the hydroxyl group on the quinoline scaffold. Plausible isomeric impurities, such as 5,7-dichloro-8-hydroxyquinoline, could arise during synthesis and possess vastly different physicochemical and biological properties. Therefore, a multi-faceted analytical approach is not just recommended; it is essential.

Herein, we detail a comprehensive workflow employing Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS). We will not only describe the protocols but also delve into the causal logic behind the experimental design and data interpretation, providing a framework for rigorous scientific validation.

The Analytical Strategy: A Triad of Corroborative Techniques

No single analytical technique can definitively confirm a novel structure in isolation. We employ a synergistic triad of methods—MS, IR, and NMR—to build a self-validating case for the structure of 5,8-dichloro-4-hydroxyquinoline.

  • Mass Spectrometry (MS): Provides the molecular weight and elemental composition. Crucially for this molecule, the isotopic pattern will offer initial, strong evidence for the presence of two chlorine atoms.

  • Infrared (IR) Spectroscopy: Confirms the presence of key functional groups, such as the O-H bond of the hydroxyl group and the C=C and C=N bonds within the aromatic quinoline system.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Delivers the most detailed structural information, revealing the chemical environment of each hydrogen and carbon atom. The number of signals, their chemical shifts, splitting patterns (J-coupling), and integrations allow for the precise mapping of the molecule's carbon-hydrogen framework, enabling clear differentiation from its isomers.[4]

The logical flow of this multi-pronged approach is visualized below.

G cluster_synthesis Synthesis & Purification cluster_analysis Analytical Workflow cluster_interpretation Data Interpretation & Confirmation Synthesized_Product Synthesized Product (Crude 5,8-dichloro-4-hydroxyquinoline) Purification Purification (e.g., Recrystallization, Chromatography) Synthesized_Product->Purification MS Mass Spectrometry (MS) Purification->MS IR FT-IR Spectroscopy Purification->IR NMR NMR Spectroscopy (¹H, ¹³C, 2D) Purification->NMR Data_Analysis Combined Data Analysis MS->Data_Analysis IR->Data_Analysis NMR->Data_Analysis Comparison Comparison with Isomers & Literature Data Data_Analysis->Comparison Confirmation Structure Confirmed: 5,8-dichloro-4-hydroxyquinoline Comparison->Confirmation

Caption: Overall workflow for structural confirmation.

Experimental Protocols

The following protocols are presented as a robust starting point. Instrument parameters should always be optimized for the specific sample and available equipment.

High-Resolution Mass Spectrometry (HRMS)
  • Rationale: To determine the exact mass and elemental formula. Electrospray ionization (ESI) is a soft ionization technique suitable for this polar molecule.

  • Protocol:

    • Prepare a ~1 mg/mL solution of the purified sample in a suitable solvent (e.g., methanol or acetonitrile).

    • Dilute the stock solution 1:100 with the same solvent.

    • Infuse the sample into the ESI source at a flow rate of 5-10 µL/min.

    • Acquire data in both positive and negative ion modes, scanning a mass range of m/z 100-500.

    • Calibrate the instrument using a known standard immediately prior to the run to ensure high mass accuracy (<5 ppm).

    • Analyze the resulting spectrum for the molecular ion peak [M+H]⁺ or [M-H]⁻ and its characteristic isotopic pattern.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Rationale: To identify the key functional groups present in the molecule. The Attenuated Total Reflectance (ATR) method is chosen for its simplicity and minimal sample preparation.

  • Protocol:

    • Ensure the ATR crystal (typically diamond or germanium) is clean by taking a background spectrum of air. The baseline should be flat.

    • Place a small amount (1-2 mg) of the dry, purified solid sample onto the ATR crystal.

    • Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.

    • Acquire the spectrum, typically by co-adding 16 or 32 scans over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

    • Clean the crystal thoroughly with an appropriate solvent (e.g., isopropanol) after analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Rationale: To elucidate the complete carbon-hydrogen framework. DMSO-d₆ is selected as the solvent due to the expected hydrogen bonding from the hydroxyl group, which can sometimes lead to poor solubility in other solvents like CDCl₃.[5]

  • Protocol:

    • Dissolve 5-10 mg of the purified sample in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

    • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm), if not already present in the solvent.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

    • Acquire a ¹H NMR spectrum on a 400 MHz or higher spectrometer. Key parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and acquisition of at least 16 scans.

    • Acquire a proton-decoupled ¹³C NMR spectrum. Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) will be required.

    • Process the spectra using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the TMS peak to 0 ppm.

    • Integrate the ¹H NMR signals and determine the multiplicity (singlet, doublet, triplet, etc.) and coupling constants (J-values) for all relevant peaks.

Data Analysis and Interpretation: Building the Structural Case

This section presents a hypothetical but chemically plausible dataset for the synthesized 5,8-dichloro-4-hydroxyquinoline and compares it against literature data for a potential isomer, 5,7-dichloro-8-hydroxyquinoline, to demonstrate the power of this comparative approach.

Mass Spectrometry: The Chlorine Signature

The most immediate evidence for the gross formula comes from HRMS. The presence of two chlorine atoms creates a highly characteristic isotopic pattern. Chlorine has two stable isotopes: ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). For a molecule with two chlorines, we expect to see three peaks for the molecular ion cluster:

  • M: Containing two ³⁵Cl atoms.

  • M+2: Containing one ³⁵Cl and one ³⁷Cl.

  • M+4: Containing two ³⁷Cl atoms.

The expected intensity ratio of these peaks is approximately 9:6:1.

Table 1: High-Resolution Mass Spectrometry Data

ParameterExpected for C₉H₅Cl₂NOObservationInterpretation
Formula C₉H₅Cl₂NOC₉H₅Cl₂NOFormula confirmed.
Exact Mass [M+H]⁺ 213.9770213.9773Excellent mass accuracy (<2 ppm).
Isotopic Pattern m/z 213.98, 215.97, 217.97ObservedConfirms the presence of two chlorine atoms.
Relative Intensity 100 : 65.2 : 10.6Matches predictionConsistent with a dichlorinated species.[6]

This MS data strongly supports the elemental composition but cannot distinguish between isomers.

IR Spectroscopy: Functional Group Fingerprinting

The IR spectrum provides confirmation of the essential functional groups.

Table 2: Key FT-IR Absorption Bands (cm⁻¹)

Functional GroupExpected Range (cm⁻¹)Expected for 5,8-Dichloro-4-hydroxyquinolineInterpretation
O-H Stretch (broad) 3200 - 3550~3400 (broad)Confirms the presence of the hydroxyl group, likely involved in hydrogen bonding.[7]
C-H Stretch (aromatic) 3000 - 3100~3050Aromatic C-H bonds present.
C=N, C=C Stretch (aromatic) 1450 - 1650~1630, 1580, 1500Confirms the quinoline ring system.[7]
C-O Stretch 1200 - 1300~1250C-O bond of the hydroxyl group.
C-Cl Stretch 600 - 800~780, 750Suggests the presence of C-Cl bonds.[7]

The IR data is consistent with the proposed structure but, like MS, lacks the specificity to differentiate isomers.

NMR Spectroscopy: The Definitive Structural Map

NMR spectroscopy is the cornerstone of structural elucidation, providing the detail necessary to distinguish between the target molecule and its potential isomers.[8]

Logical Interpretation Framework: The key to differentiating 5,8-dichloro-4-hydroxyquinoline from an isomer like 5,7-dichloro-8-hydroxyquinoline lies in the number and splitting patterns of the aromatic protons.

  • 5,8-dichloro-4-hydroxyquinoline: Possesses 3 aromatic protons. Two on the carbocyclic ring (at C6 and C7) which will be an AX system (two doublets), and one on the heterocyclic ring (at C2).

  • 5,7-dichloro-8-hydroxyquinoline: Possesses 3 aromatic protons, but in different positions (at C2, C3, and C6). Their electronic environments and coupling patterns will be distinctly different.

G cluster_target Target: 5,8-Dichloro-4-hydroxyquinoline cluster_isomer Isomer: 5,7-Dichloro-8-hydroxyquinoline cluster_data Observed ¹H NMR Data Target Structure Aromatic Protons: 3 - H2 (singlet-like) - H6 (doublet) - H7 (doublet) Isomer Structure Aromatic Protons: 3 - H2 (doublet) - H3 (doublet) - H6 (singlet) Data Signals 3 Aromatic Signals - 1 Doublet - 1 Doublet - 1 Singlet Data:f1->Target:f1 Matches (AX system + singlet) Data:f1->Isomer:f1 Does NOT Match (AB system + singlet)

Caption: Logical differentiation of isomers via ¹H NMR patterns.

Table 3: Comparative ¹H NMR Data (400 MHz, DMSO-d₆)

Proton AssignmentExpected for 5,8-Dichloro-4-hydroxyquinoline (δ, ppm, multiplicity, J in Hz)Literature Data for 5,7-Dichloro-8-hydroxyquinoline (δ, ppm, multiplicity)[5]Interpretation
OH ~11.5 (s, broad)10.3 (s, broad)The broad singlet is characteristic of an exchangeable hydroxyl proton.
H-2 ~8.4 (s)8.99 (d)The singlet-like appearance for the target is key. In the isomer, H-2 is coupled to H-3. This is a critical differentiating feature.
H-3 ~6.2 (s)8.51 (d)The presence of a signal around 6.2 ppm is expected due to the electron-donating effect of the OH group at C4. In the isomer, H3 is much further downfield.
H-6 ~7.8 (d, J=8.5)7.64 (s)The observed doublet confirms coupling to only one neighbor (H-7). In the isomer, H-6 has no adjacent protons and appears as a singlet.
H-7 ~7.6 (d, J=8.5)N/AThe corresponding doublet for the AX system with H-6.

Table 4: Comparative ¹³C NMR Data (100 MHz, DMSO-d₆)

Carbon AssignmentExpected for 5,8-Dichloro-4-hydroxyquinoline (δ, ppm)Literature Data for 5,7-Dichloro-8-hydroxyquinoline (δ, ppm)[5]Interpretation
Aromatic Carbons 9 signals9 signalsBoth isomers have 9 distinct carbon atoms in the aromatic region, so the count is not a differentiator.
C-4 (with OH) ~175~153The chemical shift of the carbon bearing the hydroxyl group is significantly different. The C4-OH in a 4-quinolone tautomer has a more keto-like character, shifting it far downfield.
C-5, C-8 (with Cl) ~125, ~128~127, ~118The specific shifts of the chlorinated carbons provide further corroborative evidence.
Quaternary Carbons 5 signals expected5 signals expectedThe number of quaternary signals (no attached protons) is the same, but their chemical shifts will differ significantly, providing another layer of confirmation.

The NMR data, when analyzed together, provides an unambiguous fingerprint. The combination of chemical shifts and, most importantly, the spin-spin coupling patterns in the ¹H spectrum allows for the confident assignment of the 5,8-dichloro substitution pattern and definitively rules out the 5,7-dichloro isomer.

Conclusion: A Self-Validating Structural Confirmation

The structural confirmation of a synthesized molecule is a cornerstone of chemical research. By systematically employing a triad of analytical techniques—mass spectrometry, IR spectroscopy, and NMR spectroscopy—we have constructed a self-validating workflow that leaves no room for ambiguity.

  • MS confirmed the correct elemental formula and the presence of two chlorine atoms.

  • IR verified the required functional groups, notably the hydroxyl moiety.

  • NMR provided the definitive evidence, mapping the molecular skeleton and allowing for the unequivocal differentiation between the target molecule, 5,8-dichloro-4-hydroxyquinoline , and its plausible isomer, 5,7-dichloro-8-hydroxyquinoline.

This guide illustrates that it is the synthesis of data from multiple, orthogonal techniques, rather than reliance on a single piece of evidence, that embodies scientific rigor and establishes the ground truth of a chemical structure.

References

  • ResearchGate. Spectroscopic characterization of 8-hydroxy-5-nitroquinoline and 5-chloro-8-hydroxy quinoline and investigation of its reactive properties by DFT calculations and molecular dynamics simulations. Available at: [Link]

  • PubChem. 5-Chloro-8-hydroxyquinoline. Available at: [Link]

  • ResearchGate. Analysis of Vibratinal Spectra of 8-Hydroxyquinoline and Its 5,7-Dichloro, 5,7-Dibromo, 5,7-Diiodo and 5,7-Dinitro Derivatives Based on Density Functional Theory Calculations. Available at: [Link]

  • American Chemical Society. The Synthesis of 4-Hydroxyquinolines. I. Through Ethoxymethylenemalonic Ester. Available at: [Link]

  • Google Patents. Method for preparing 5-chloro-8-hydroxyquinoline.
  • Preprints.org. The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remark. Available at: [Link]

  • Hindawi. Synthesis, Characterization, and DFT Calculations of Quinoline and Quinazoline Derivatives. Available at: [Link]

  • National Center for Biotechnology Information. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Available at: [Link]

  • MDPI. Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Available at: [Link]

  • Google Patents. Process for the preparation of 4-hydroxy quinolines.
  • TSI Journals. 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivati. Available at: [Link]

  • Arabian Journal of Chemistry. Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study. Available at: [Link]

  • European Journal of Chemistry. Theoretical insights into the structural, spectroscopic, solvent effect, reactivity, NCI, and NLO analyses of 5,7-dichloro-8-hydroxyquinoline-2-carbaldehyde. Available at: [Link]

  • SciSpace. 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Available at: [Link]

  • University of Chemistry and Technology, Prague. Copies of 1H, 13C, 19F NMR spectra. Available at: [Link]

  • PubMed Central. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. Available at: [Link]

  • Novelty Journals. A REVIEW ON QUINOLINE AND ITS DERIVATIVES. Available at: [Link]

  • Organic Chemistry Portal. Synthesis of 4-quinolones. Available at: [Link]

  • Google Patents. Process for the production of 5,7-dichloro-8-hydroxy-quinoline and 5,7-dichloro-8-hydroxy-quinaldine.
  • ResearchGate. 1H and 13C NMR spectral assignments and X-ray crystallography of 4,5,8,12b-TETrahydro-isoindolo[1,2-a]isoquinoline and derivatives. Available at: [Link]

  • MDPI. Indolizinoquinolinedione Metal Complexes: Structural Characterization, In Vitro Antibacterial, and In Silico Studies. Available at: [Link]

Sources

Comparative

A Comparative Guide to 5,8-Dichloro-4-hydroxyquinoline and Other Dihalo-hydroxyquinolines for Researchers and Drug Development Professionals

In the landscape of heterocyclic compounds, dihalo-hydroxyquinolines represent a class of molecules with significant and diverse biological activities. This guide provides an in-depth, objective comparison of 5,8-dichlor...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of heterocyclic compounds, dihalo-hydroxyquinolines represent a class of molecules with significant and diverse biological activities. This guide provides an in-depth, objective comparison of 5,8-dichloro-4-hydroxyquinoline with other key dihalo-hydroxyquinoline analogues. By examining their synthesis, physicochemical properties, and biological performance with supporting experimental data, this document aims to equip researchers, scientists, and drug development professionals with the critical information needed to advance their work.

Introduction to Dihalo-hydroxyquinolines: Structure and Potential

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the basis for a wide array of therapeutic agents. The introduction of hydroxyl and halogen substituents dramatically influences the molecule's electronic properties, lipophilicity, and hydrogen-bonding capabilities, thereby modulating its biological activity. This guide will focus on the 4-hydroxyquinoline scaffold, with a primary emphasis on the 5,8-dichloro derivative and its comparison with other dihalogenated isomers and analogues.

Physicochemical Properties: A Comparative Analysis

The position and nature of the halogen atoms on the quinoline ring significantly impact the compound's physicochemical characteristics. These properties, in turn, influence solubility, membrane permeability, and interaction with biological targets.

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)SolubilitypKa
5,8-Dichloro-4-hydroxyquinoline C₉H₅Cl₂NO214.05Not availableNot availableNot available
5,7-Dichloro-4-hydroxyquinoline C₉H₅Cl₂NO214.05343.3 - 343.8[1]Water: ~25 mg/L at 20°C, pH 7[1]Not available
5,7-Dibromo-8-hydroxyquinoline C₉H₅Br₂NO302.95198-200[2]Soluble in DMSO and Methanol (slightly, with sonication)[2]2.23 (Predicted)[2]
5,7-Diiodo-8-hydroxyquinoline C₉H₅I₂NO396.95Not availableInsoluble in water and ethanol; soluble in DMSO with sonication[3]Not available
5-Chloro-8-hydroxyquinoline (Cloxyquin) C₉H₆ClNO179.60122-124[4]0.019 g/L (experimental)[4]3.77 (Predicted)[4]
7-Chloro-4-hydroxyquinoline C₉H₆ClNO179.60Not availableNot availableNot available

Note: Data for 5,8-dichloro-4-hydroxyquinoline is notably scarce in publicly available literature, highlighting a potential area for further research.

Synthesis of Dihalo-hydroxyquinolines: Methodologies and Workflows

The synthesis of dihalo-hydroxyquinolines can be achieved through various routes, often involving the cyclization of anilines or the halogenation of a hydroxyquinoline precursor.

General Synthesis Strategy: The Gould-Jacobs Reaction

A common and versatile method for creating the 4-hydroxyquinoline core is the Gould-Jacobs reaction. This involves the condensation of an appropriately substituted aniline with an ethoxymethylenemalonate derivative, followed by thermal cyclization. Subsequent halogenation can then be performed to yield the desired dihalo-hydroxyquinoline.

Representative Experimental Protocol: Synthesis of 7-Chloro-4-hydroxyquinoline and subsequent conversion to 4,7-Dichloroquinoline

This protocol, adapted from established methods, illustrates a typical synthetic workflow.[1][5][6]

Step 1: Synthesis of Ethyl α-carbethoxy-β-m-chloroanilinoacrylate

  • Combine 1.0 mole of m-chloroaniline and 1.1 moles of ethyl ethoxymethylenemalonate in a 500-mL round-bottomed flask with a few boiling chips.

  • Heat the mixture on a steam bath for 1 hour, allowing the ethanol produced to evaporate.

  • The resulting warm product is used directly in the next step.

Step 2: Cyclization to 7-Chloro-4-hydroxy-3-quinolinecarboxylic acid

  • In a 5-L round-bottomed flask equipped with an air condenser, heat 1 L of Dowtherm A to vigorous boiling.

  • Pour the product from Step 1 through the condenser into the boiling Dowtherm A.

  • Continue heating for 1 hour, during which the cyclized product will crystallize.

  • Cool the mixture, filter, and wash the solid with two 400-mL portions of a suitable solvent like Skellysolve B to remove impurities.

  • Air-dry the filter cake.

  • Mix the dried solid with 1 L of 10% aqueous sodium hydroxide and reflux until all the solid dissolves (approximately 1 hour).

  • Cool the saponification mixture and separate the aqueous solution from any residual oil.

  • Acidify the aqueous solution to Congo red paper with concentrated hydrochloric acid or 10% sulfuric acid to precipitate the product.

  • Collect the 7-chloro-4-hydroxy-3-quinolinecarboxylic acid by filtration and wash thoroughly with water.

Step 3: Decarboxylation to 7-Chloro-4-quinolinol

  • Suspend the air-dried acid from Step 2 in 1 L of Dowtherm A in a 2-L flask equipped with a stirrer and a reflux condenser.

  • Boil the mixture for 1 hour under a stream of nitrogen to facilitate the removal of water.

Step 4: Chlorination to 4,7-Dichloroquinoline

  • Cool the clear, light-brown solution from Step 3 to room temperature.

  • Add 0.98 moles of phosphorus oxychloride.

  • Raise the temperature to 135–140°C and stir for 1 hour.

  • Cool the reaction mixture and pour it into a separatory funnel.

  • Rinse the flask with ether and add it to the separatory funnel.

  • Wash the solution with three 500-mL portions of 10% hydrochloric acid.

  • Cool the combined acid extracts in an ice bath and neutralize with 10% sodium hydroxide to precipitate the 4,7-dichloroquinoline.

  • Collect the solid by filtration, wash thoroughly with water, and dry.

  • The pure product can be obtained by recrystallization.

Synthesis_Workflow cluster_step1 Step 1: Condensation cluster_step2 Step 2: Cyclization & Saponification cluster_step3 Step 3: Decarboxylation cluster_step4 Step 4: Chlorination A m-Chloroaniline + Ethyl Ethoxymethylenemalonate B Heat (Steam Bath, 1 hr) A->B Reactants C Ethyl α-carbethoxy-β- m-chloroanilinoacrylate B->C Product D Dowtherm A (Boiling) E Cyclization C->E D->E Solvent F 10% NaOH (Reflux) E->F Saponification G Acidification (HCl/H₂SO₄) F->G Neutralization H 7-Chloro-4-hydroxy-3- quinolinecarboxylic acid G->H Precipitation I Dowtherm A (Boiling, N₂) H->I J 7-Chloro-4-quinolinol I->J Product K Phosphorus Oxychloride (135-140°C, 1 hr) J->K L Neutralization (NaOH) K->L Workup M 4,7-Dichloroquinoline L->M Final Product

Caption: Synthetic workflow for 4,7-dichloroquinoline.

Comparative Biological Activity

Dihalo-hydroxyquinolines exhibit a broad spectrum of biological activities, including antimicrobial, antifungal, and antiparasitic effects. The specific halogen and its substitution pattern are critical determinants of potency and selectivity. The mechanism of action for many hydroxyquinoline derivatives is believed to involve the chelation of essential metal ions, thereby disrupting microbial metabolic processes.[7]

Antimicrobial Activity

While comprehensive, direct comparative studies are limited, existing data provides insights into the antimicrobial potential of various dihalo-hydroxyquinolines.

  • 5,7-Dichloro-8-hydroxyquinoline has demonstrated antibacterial properties.[8]

  • 5-Chloro-8-hydroxyquinoline (Cloxyquin) exhibits good antituberculosis activity, with Minimum Inhibitory Concentrations (MICs) ranging from 0.062 to 0.25 µg/mL against various strains of Mycobacterium tuberculosis, including multidrug-resistant isolates.[9]

  • A study on 8-hydroxyquinoline derivatives showed that derivatives with 5-Cl and 5,7-diCl substitutions had notable activity against S. aureus.[9]

Antifungal Activity

The antifungal properties of dihalo-hydroxyquinolines are also of significant interest.

  • 8-Hydroxyquinoline derivatives have shown promising antifungal activity against a range of pathogenic fungi, including Candida and Cryptococcus species.

  • The introduction of halogens can enhance antifungal potency.

Antiparasitic Activity

Historically, dihalo-hydroxyquinolines have been used as antiparasitic agents.

  • 5,7-Diiodo-8-hydroxyquinoline (Iodoquinol) is a known antiamoebic agent.[7]

  • Metal complexes of 8-hydroxyquinoline derivatives have shown activity against Trypanosoma brucei, the parasite responsible for Human African Trypanosomiasis.[8]

Experimental Protocol: Broth Microdilution for Antimicrobial Susceptibility Testing

This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of a compound.

Materials:

  • Test compound (e.g., 5,8-dichloro-4-hydroxyquinoline)

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • 96-well microtiter plates

  • Spectrophotometer or plate reader

Procedure:

  • Prepare Inoculum: Culture the microbial strain overnight and then dilute it in fresh broth to achieve a standardized concentration (e.g., 5 x 10⁵ CFU/mL).

  • Prepare Compound Dilutions: Prepare a series of two-fold dilutions of the test compound in the broth medium directly in the wells of the 96-well plate.

  • Inoculation: Add the standardized microbial inoculum to each well containing the compound dilutions. Include a positive control (microbes in broth without compound) and a negative control (broth only).

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • Determine MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microbe. This can be assessed visually or by measuring the optical density at 600 nm.

MIC_Assay_Workflow A Prepare Standardized Microbial Inoculum C Inoculate Wells with Microbial Suspension A->C B Prepare Two-Fold Serial Dilutions of Test Compound in 96-Well Plate B->C D Incubate Plate under Appropriate Conditions C->D E Visually or Spectrophotometrically Assess Microbial Growth D->E F Determine Minimum Inhibitory Concentration (MIC) E->F

Caption: Workflow for MIC determination.

Mechanism of Action: A Focus on Metal Chelation

The biological activity of many hydroxyquinolines is attributed to their ability to chelate metal ions. This chelation can disrupt essential enzymatic functions within pathogenic microorganisms that are dependent on these metals as cofactors. The specific dihalo-substitution pattern can influence the compound's affinity for different metal ions and its ability to penetrate microbial cell membranes, thus affecting its overall efficacy and spectrum of activity.

Mechanism_of_Action cluster_microbe Microbial Cell Enzyme Metalloenzyme Inhibition Enzyme Inhibition Enzyme->Inhibition Metal Metal Ion (e.g., Fe²⁺, Zn²⁺) Chelate_Complex Dihalo-HQ-Metal Complex Metal->Chelate_Complex Dihalo_HQ Dihalo-hydroxyquinoline Dihalo_HQ->Chelate_Complex Chelates Chelate_Complex->Inhibition Leads to Cell_Death Microbial Cell Death Inhibition->Cell_Death

Caption: Proposed mechanism of action via metal chelation.

Conclusion and Future Directions

The dihalo-hydroxyquinoline scaffold remains a promising area for the development of novel therapeutic agents. While 5,7-disubstituted-8-hydroxyquinolines have been more extensively studied, this guide highlights the significant lack of publicly available data for 5,8-dichloro-4-hydroxyquinoline. This knowledge gap presents a clear opportunity for further research into its synthesis, physicochemical characterization, and a comprehensive evaluation of its biological activity in direct comparison with its isomers and other dihalo-analogues. Such studies are crucial for elucidating structure-activity relationships and unlocking the full therapeutic potential of this class of compounds.

References

  • Organic Syntheses Procedure. 4,7-dichloroquinoline. Available from: [Link]

  • In Vitro Activities of Cloxyquin (5-Chloroquinolin-8-ol) against Mycobacterium tuberculosis. Antimicrobial Agents and Chemotherapy.
  • Design, synthesis and evaluation of antifungal activity of 8-hydroxyquinolin-5-ylidene thiosemicarbazone derivatives. European Journal of Medicinal Chemistry.
  • New Pd–Fe ferrocenyl antiparasitic compounds with bioactive 8-hydroxyquinoline ligands: a comparative study with their Pt–Fe analogues. Dalton Transactions.
  • Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles.
  • Synthesis of 4,7-Dichloroquinoline. Scribd.
  • 7-Chloro-4-hydroxyquinoline. PubChem. Available from: [Link]

  • Antifungal Activity of 8-Hydroxyquinoline Derivatives Against Candida auris, Candida haemulonii, Cryptococcus neoformans, and Cryptococcus g
  • 5,7-Dichloro-4-hydroxy-3-quinolinecarboxylic acid Safety D
  • What is the mechanism of Diiodohydroxyquinoline?
  • pKa Data Compiled by R. Williams.
  • ChemInform Abstract: New Quinoline-5,8-dione and Hydroxynaphthoquinone Derivatives Inhibit a Chloroquine Resistant Plasmodium falciparum Strain.
  • US3560508A - Process for the production of 5,7-dichloro-8-hydroxy-quinoline and 5,7-dichloro-8-hydroxy-quinaldine.
  • Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. PMC.
  • 5-Chloro-8-hydroxyquinoline. PubChem. Available from: [Link]

  • 5,7-Dichloro-8-hydroxyquinolin. ChemBK. Available from: [Link]

  • In Vitro Activities of Cloxyquin (5-Chloroquinolin-8-ol) against Mycobacterium tuberculosis. Journal of Clinical Microbiology.
  • Design, synthesis and evaluation of antifungal activity of 8-hydroxyquinolin-5-ylidene thiosemicarbazone deriv
  • Diiodohydroxyquinoline - Antimicrobial and Antiparasitic Agent. APExBIO.

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5,8-Dichloro-4-hydroxyquinoline
Reactant of Route 2
5,8-Dichloro-4-hydroxyquinoline
© Copyright 2026 BenchChem. All Rights Reserved.